Methyl 3-amino-3-(pyridin-3-YL)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXGVJAVPWMYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466836 | |
| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129042-89-3 | |
| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Racemic Methyl 3-amino-3-(pyridin-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of racemic Methyl 3-amino-3-(pyridin-3-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The document details the most prominent synthetic strategies, with a focus on a robust and adaptable Aza-Michael addition protocol. This guide includes detailed experimental procedures, tabulated quantitative data for key reaction parameters, and visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.
Introduction
This compound is a β-amino ester containing a pyridine moiety. This structural motif is of significant interest in pharmaceutical research due to its presence in a variety of biologically active compounds. The synthesis of this and related compounds is crucial for the exploration of new chemical entities with potential therapeutic applications. This guide will focus on providing practical, in-depth information for the laboratory synthesis of the racemic form of this compound.
Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of racemic this compound. The most common and practical approaches include:
-
Aza-Michael Addition: This is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. For the target molecule, this involves the addition of ammonia to Methyl 3-(pyridin-3-yl)acrylate. This method is often favored for its high atom economy and relatively mild reaction conditions.
-
Mannich Reaction: This is a three-component condensation reaction involving an aldehyde (3-pyridinecarboxaldehyde), an amine (ammonia), and a compound with an acidic proton (e.g., methyl acetate). The Mannich reaction is a powerful tool for the formation of β-amino carbonyl compounds.
-
Reductive Amination: This two-step process involves the formation of an imine or enamine from a β-ketoester (Methyl 3-oxo-3-(pyridin-3-yl)propanoate) and an amine source, followed by reduction to the desired amine. A variety of reducing agents can be employed for this transformation.
This guide will provide a detailed experimental protocol for the Aza-Michael Addition route, as it represents a straightforward and efficient method for the synthesis of the target compound based on available literature for analogous structures.
Aza-Michael Addition: A Detailed Protocol
The Aza-Michael addition provides a direct route to the target compound. The overall reaction is depicted below:
Caption: Reaction scheme for the Aza-Michael addition.
Synthesis of the Precursor: Methyl 3-(pyridin-3-yl)acrylate
The starting material, Methyl 3-(pyridin-3-yl)acrylate, can be prepared via a Horner-Wadsworth-Emmons reaction between 3-pyridinecarboxaldehyde and a phosphonate ylide.
Experimental Protocol:
-
To a stirred solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add trimethyl phosphonoacetate (1.2 eq).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution back to 0 °C and add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-(pyridin-3-yl)acrylate.
Aza-Michael Addition of Ammonia
This protocol is adapted from procedures for the synthesis of similar β-amino esters.
Experimental Protocol:
-
Dissolve Methyl 3-(pyridin-3-yl)acrylate (1.0 eq) in methanol in a pressure-sealed reaction vessel.
-
Cool the solution to -20 °C.
-
Slowly add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) to the cooled solution with stirring.
-
Seal the reaction vessel and allow the mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield racemic this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic route.
Table 1: Reaction Parameters for the Synthesis of Methyl 3-(pyridin-3-yl)acrylate (Horner-Wadsworth-Emmons Reaction)
| Parameter | Value |
| Reagents | |
| 3-Pyridinecarboxaldehyde | 1.0 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Trimethyl phosphonoacetate | 1.2 eq |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
Table 2: Reaction Parameters for the Aza-Michael Addition
| Parameter | Value |
| Reagents | |
| Methyl 3-(pyridin-3-yl)acrylate | 1.0 eq |
| Ammonia in Methanol (7N) | 5-10 eq |
| Solvent | Methanol |
| Temperature | -20 °C to Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 60-80% |
Table 3: Spectroscopic Data for a Structurally Similar Compound: Methyl 3-aminopropanoate
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.68 (s, 3H, -OCH₃), 2.95 (t, J=6.4 Hz, 2H, -CH₂-N), 2.50 (t, J=6.4 Hz, 2H, -CH₂-C=O), 1.57 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5 (-C=O), 51.7 (-OCH₃), 40.8 (-CH₂-N), 35.9 (-CH₂-C=O) |
| IR (thin film, cm⁻¹) | 3380, 3300 (N-H stretch), 2950 (C-H stretch), 1735 (C=O stretch), 1170 (C-O stretch) |
| MS (ESI) | m/z 104.07 [M+H]⁺ |
Note: The spectroscopic data for the target molecule, this compound, is expected to show additional signals corresponding to the pyridine ring in the aromatic region of the NMR spectra and characteristic vibrations in the IR spectrum.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of the target compound.
Caption: Logical workflow for the synthesis of the target compound.
Experimental Workflow Diagram
This diagram outlines the practical steps in the laboratory.
Caption: Experimental workflow from starting materials to product analysis.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of racemic this compound. The Aza-Michael addition approach is highlighted as an efficient and accessible method for researchers in the field of drug discovery and development. The provided experimental protocols, tabulated data, and clear visualizations are intended to serve as a valuable resource for the successful synthesis and characterization of this important chemical intermediate. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, following all standard laboratory safety procedures.
Enantioselective Synthesis of Methyl 3-amino-3-(pyridin-3-YL)propanoate: A Technical Guide
Introduction
Methyl 3-amino-3-(pyridin-3-yl)propanoate is a chiral β-amino ester of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter adjacent to a pyridine ring, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The enantiomers of this compound can exhibit distinct pharmacological profiles, necessitating precise control over its stereochemistry during synthesis. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, targeting researchers, scientists, and drug development professionals. The guide details prominent strategies, including organocatalyzed aza-Michael additions and enzymatic resolutions, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate practical application.
Core Synthetic Strategies
The enantioselective synthesis of this compound primarily relies on two powerful approaches: the asymmetric aza-Michael addition of 3-aminopyridine to methyl acrylate and the kinetic resolution of the racemic product. Organocatalysis, particularly with chiral Brønsted acids and bifunctional catalysts, has emerged as a highly effective method for the former. Enzymatic methods offer a complementary strategy, providing high enantioselectivity through kinetic resolution.
Organocatalytic Asymmetric Aza-Michael Addition
The aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a direct and atom-economical method for the formation of β-amino esters. The use of chiral organocatalysts allows for the enantioselective construction of the C-N bond, leading to the desired chiral product.
1. Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids (CPAs) are a class of Brønsted acid organocatalysts that have proven to be highly effective in a wide range of enantioselective transformations.[1][2] In the context of the aza-Michael addition, the CPA catalyst can activate the electrophile (methyl acrylate) through hydrogen bonding, while simultaneously orienting the nucleophile (3-aminopyridine) to facilitate a stereocontrolled attack.
2. Chiral Squaramide Catalysis
Chiral squaramides are bifunctional organocatalysts that can activate both the nucleophile and the electrophile through hydrogen bonding interactions.[3][4] This dual activation mode often leads to high levels of stereocontrol in the aza-Michael addition. The squaramide moiety can engage the electrophile, while the tertiary amine of the cinchona alkaloid backbone can interact with the nucleophile.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Lipase-Catalyzed Hydrolysis
Lipases are a class of enzymes that catalyze the hydrolysis of esters. In a kinetic resolution of racemic this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding β-amino acid, allowing for the separation of the unreacted, enantiopure β-amino ester.[5][6][7] The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase.
Quantitative Data Summary
The following tables summarize representative quantitative data for the different enantioselective synthesis strategies. It is important to note that the data for the organocatalytic methods are based on analogous reactions due to the limited availability of data for the specific target molecule.
| Catalyst/Enzyme | Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference/Analogy |
| Chiral Phosphoric Acid | Aza-Michael Addition | 70-95 | 85-98 | Analogous reactions in[1][8][9] |
| Chiral Squaramide | Aza-Michael Addition | 75-99 | 90->99 | Analogous reactions in[3][4] |
| Lipase (e.g., from Pseudomonas cepacia) | Kinetic Resolution | ~45 (for the ester) | >95 | General principles from[5][6][7][10] |
Table 1: Comparison of Enantioselective Synthesis Methods
| Method | Key Parameters |
| Chiral Phosphoric Acid | Catalyst loading (1-10 mol%), Solvent (Toluene, CH2Cl2), Temperature (-20 to 25 °C) |
| Chiral Squaramide | Catalyst loading (5-20 mol%), Solvent (Toluene, Dioxane), Temperature (0 to 60 °C) |
| Lipase-Catalyzed Resolution | Enzyme source, pH, Temperature (25-40 °C), Co-solvent (e.g., buffer/organic solvent) |
Table 2: Key Experimental Parameters
Experimental Protocols
General Protocol for Chiral Phosphoric Acid-Catalyzed Aza-Michael Addition
Materials:
-
3-Aminopyridine
-
Methyl acrylate
-
Chiral Phosphoric Acid Catalyst (e.g., a BINOL-derived CPA) (1-10 mol%)
-
Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral phosphoric acid catalyst.
-
Add the anhydrous solvent, followed by 3-aminopyridine.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add methyl acrylate dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Protocol for Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Lipase (e.g., from Pseudomonas cepacia or Candida antarctica Lipase B)
-
Phosphate buffer solution (e.g., pH 7.0)
-
Organic co-solvent (optional, e.g., tert-butanol)
Procedure:
-
To a reaction vessel, add the racemic this compound and the phosphate buffer.
-
If necessary, add a minimal amount of a water-miscible organic co-solvent to aid solubility.
-
Add the lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Adjust the pH of the aqueous solution to basic (e.g., pH 9-10) with a suitable base (e.g., sodium carbonate) to deprotonate the amino acid product and facilitate extraction of the unreacted ester.
-
Extract the unreacted, enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the product.
-
The aqueous layer can be acidified to recover the enantiomerically enriched 3-amino-3-(pyridin-3-yl)propanoic acid.
-
Determine the enantiomeric excess of the recovered ester by chiral HPLC.
Mandatory Visualizations
Caption: Workflow for Organocatalytic Aza-Michael Addition.
Caption: Proposed Mechanism for CPA-Catalyzed Aza-Michael Addition.
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through organocatalytic asymmetric aza-Michael additions and enzymatic kinetic resolutions. Chiral phosphoric acids and squaramides represent state-of-the-art catalysts for the direct, atom-economical synthesis of this chiral β-amino ester with high enantioselectivity. Complementarily, lipase-catalyzed kinetic resolution provides a robust method for obtaining highly enantioenriched material from the racemic mixture. The choice of method will depend on factors such as substrate availability, desired enantiopurity, and scalability. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to access this valuable chiral building block for their synthetic endeavors.
References
- 1. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 2. Chiral phosphoric acid catalysis: from numbers to insights - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids | MDPI [mdpi.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Kinetic resolution of racemic alpha-methyl-beta-propiothiolactone by lipase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for Methyl 3-amino-3-(pyridin-3-YL)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-3-(pyridin-3-yl)propanoate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics of the molecule. Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring experimental data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 1H | Pyridine C2-H |
| ~8.5 | Doublet | 1H | Pyridine C6-H |
| ~7.8 | Doublet | 1H | Pyridine C4-H |
| ~7.4 | Multiplet | 1H | Pyridine C5-H |
| ~4.5 | Triplet | 1H | CH-NH₂ |
| ~3.6 | Singlet | 3H | O-CH₃ |
| ~2.8 | Doublet | 2H | CH₂-CO |
| ~2.0 | Broad Singlet | 2H | NH₂ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Ester) |
| ~149 | Pyridine C2 |
| ~148 | Pyridine C6 |
| ~140 | Pyridine C3 |
| ~135 | Pyridine C4 |
| ~124 | Pyridine C5 |
| ~52 | O-CH₃ |
| ~50 | CH-NH₂ |
| ~42 | CH₂-CO |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H Stretch (Amine) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 3000 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1735 | Strong | C=O Stretch (Ester) |
| 1600 - 1450 | Medium to Strong | C=C and C=N Stretch (Pyridine Ring) |
| 1250 - 1000 | Strong | C-O Stretch (Ester) |
| 800 - 700 | Strong | C-H Bend (Aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 180.09 | 100 | [M]⁺ (Molecular Ion) |
| 121.06 | ~70 | [M - COOCH₃]⁺ |
| 106.05 | ~50 | [Pyridine-CH-NH₂]⁺ |
| 78.03 | ~40 | [Pyridine]⁺ |
Predicted for Electron Ionization (EI) source.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.
-
For quantitative analysis, a longer relaxation delay (5 times the longest T1 relaxation time) is necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of ¹³C.
-
Instrumentation: As with ¹H NMR, place the sample in the spectrometer.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is usually necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration). The solvent signal is used for chemical shift referencing.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. For a thermally stable, volatile compound, Electron Ionization (EI) is a common technique. For less stable compounds, a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Commercial Availability and Synthesis of Methyl 3-amino-3-(pyridin-3-yl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Methyl 3-amino-3-(pyridin-3-yl)propanoate, a key building block in pharmaceutical research and development. This document details available forms of the compound, provides a summary of commercial suppliers, and outlines a plausible synthetic route based on available scientific literature. Furthermore, it includes a proposed workflow for quality control analysis.
Commercial Availability
This compound is commercially available in various forms, including its racemic mixture, individual enantiomers, and hydrochloride salts. The availability of these different forms provides researchers with the flexibility to choose the most suitable starting material for their specific synthetic and biological applications.
Below is a summary of commercially available forms and representative suppliers. Please note that catalog numbers and stock availability are subject to change and should be verified directly with the suppliers.
| Compound Name | CAS Number | Form | Representative Supplier(s) |
| This compound | 129042-89-3 | Racemate | MolPort |
| Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate | 198959-53-4 | (S)-Enantiomer | BLDpharm |
| This compound hydrochloride | 1056021-66-9 | Hydrochloride Salt | ChemicalBook |
| Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate hydrochloride | 1311254-89-3 | (R)-Enantiomer HCl Salt | Ambeed |
Physicochemical Data
A summary of key physicochemical properties for this compound is presented below. This data is essential for reaction planning, formulation development, and safety assessment.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | N/A |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Solid (form may vary) | [1] |
| Purity | Typically ≥95% or ≥98% | Varies by supplier |
Proposed Synthesis Protocol
Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule involves the conjugate addition of an amine to an α,β-unsaturated ester. This strategy is illustrated in the following retrosynthesis diagram.
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Protocol (Proposed)
This proposed protocol is based on the synthesis of similar β-amino esters and would require optimization for this specific target molecule.
Step 1: Synthesis of Methyl 3-(pyridin-3-yl)acrylate
-
To a solution of 3-pyridinecarboxaldehyde in a suitable solvent (e.g., dichloromethane or toluene), add a stabilized Wittig ylide such as (carbomethoxymethylene)triphenylphosphorane.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-(pyridin-3-yl)acrylate.
Step 2: Synthesis of this compound
-
Dissolve methyl 3-(pyridin-3-yl)acrylate in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.
Quality Control and Analysis Workflow
Ensuring the identity and purity of this compound is critical for its use in research and development. A typical workflow for the quality control of this compound would involve a combination of chromatographic and spectroscopic techniques. Suppliers like BLDpharm indicate the availability of analytical data such as NMR, HPLC, and LC-MS for their products.[2]
Caption: Proposed workflow for the synthesis, purification, and quality control analysis.
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Determination:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the compound in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Procedure: Dissolve the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation:
-
Ionization Method: Electrospray Ionization (ESI).
-
Mode: Positive ion mode.
-
Procedure: Infuse a dilute solution of the sample into the mass spectrometer. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺.
Chiral HPLC for Enantiomeric Purity:
-
Column: A chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane and isopropanol, with a small amount of a basic or acidic modifier if necessary.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: For enantiomerically enriched samples, inject a solution of the compound to separate the enantiomers and determine the enantiomeric excess (ee).
This guide provides a foundational understanding of the commercial landscape and synthetic considerations for this compound. Researchers are encouraged to consult the suppliers directly for the most current product specifications and to perform their own analytical verification.
References
A Technical Guide to Methyl 3-amino-3-(pyridin-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-(pyridin-3-yl)propanoate is a heterocyclic compound incorporating a pyridine ring, a common structural motif in medicinal chemistry. As a trifunctional building block, containing an amine, an ester, and a pyridine nitrogen, it holds potential for the synthesis of more complex molecules and novel pharmaceutical agents. This document provides a technical overview of its known properties, and in the absence of extensive specific data, discusses synthetic strategies and potential biological relevance based on analogous compounds.
Chemical Identification and Properties
This compound exists in various forms, including as a racemate, as individual stereoisomers (enantiomers), and as various salt forms. It is crucial for researchers to note the specific form of the compound being used, as properties and biological activity can vary significantly.
Table 1: CAS Numbers for this compound and its Derivatives
| Compound Name | CAS Number |
| Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate | 198959-53-4[1] |
| This compound hydrochloride | 1056021-66-9[2] |
| (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 198959-36-3[3] |
| Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate hydrochloride | 1311254-89-3[4] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| XLogP3 | 0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 180.089877 g/mol |
| Topological Polar Surface Area | 66.4 Ų |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common synthetic route for related β-amino esters is the aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.
Hypothetical Experimental Protocol: Aza-Michael Addition
The following protocol is a representative example based on the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup : In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Acrylate : To the stirred solution, add methyl acrylate (1.1 equivalents) dropwise at room temperature.
-
Catalysis (Optional) : A Lewis or Brønsted acid catalyst can be employed to facilitate the reaction. For instance, a catalytic amount of a Lewis acid like ytterbium(III) triflate or a Brønsted acid like acetic acid may be added.
-
Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated to 40-50°C for several hours to overnight.
-
Work-up : Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification : The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by flash column chromatography on silica gel to yield the pure this compound.
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Drug Development Context
There is currently no specific, publicly available data detailing the biological activity or an established role in signaling pathways for this compound. However, the pyridine moiety is a well-established pharmacophore present in numerous approved drugs. Molecules containing the pyridin-3-yl group are of interest in drug discovery, with examples including Vonoprazan, a potassium-competitive acid blocker.[5]
The structural class of amino acid esters and their derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents. They are often used as starting materials for the generation of peptidomimetics, heterocyclic scaffolds, and other complex molecular architectures. For instance, related pyridine-containing compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties.
Given its structure, this compound could serve as a valuable intermediate in a drug discovery program. The primary amine allows for amide bond formation or reductive amination, the ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, and the pyridine nitrogen can be involved in hydrogen bonding or salt formation.
Caption: Role of a chemical building block in a typical drug discovery pipeline.
References
- 1. Methyl 3-(pyridin-2-ylamino)propanoate 55364-85-7 [sigmaaldrich.com]
- 2. This compound hydrochloride | 1056021-66-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 3-amino-3-(pyridin-3-YL)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-3-(pyridin-3-yl)propanoate is a heterocyclic compound incorporating a pyridine ring and a β-amino ester functional group. This structure suggests potential biological activity, as pyridine derivatives are known to play a significant role in medicinal chemistry. This technical guide provides a summary of the available information on the molecular structure of this compound and contextualizes its potential significance by examining related compounds. Due to the limited publicly available data on this specific molecule, this document also highlights areas where further research is required to fully characterize its chemical and biological properties.
Molecular Structure and Identification
This compound is a chiral molecule existing as two enantiomers. The core structure consists of a pyridine ring substituted at the 3-position with a 3-amino-3-methoxycarbonyl-ethyl group.
Chemical Structure:
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Potential Applications
There is currently no publicly available information on the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the pyridine scaffold is a common feature in many biologically active compounds, suggesting that this molecule could be of interest for further investigation.
Research on related pyridine derivatives has indicated a range of potential pharmacological activities:
-
Antibacterial Properties: A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated that these compounds exhibit antibacterial activity. [1]* Neurotropic Effects: New thioalkyl derivatives of pyridine have been synthesized and shown to possess psychotropic properties, including anticonvulsant and anxiolytic effects. [2]* Central Nervous System (CNS) Activity: Pyridine alkaloids are known to have activity in the central nervous system. [3] Given the structural similarities, it is plausible that this compound could exhibit activity in these or other therapeutic areas.
Signaling Pathway Visualization (Hypothetical):
As no specific signaling pathway has been identified for this compound, a diagram cannot be provided. Should future research elucidate its mechanism of action, a Graphviz diagram would be a valuable tool for visualizing the involved molecular interactions. For example, if the compound were found to inhibit a specific kinase, a diagram could illustrate the downstream effects on a signaling cascade.
Future Directions
The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for investigation include:
-
Development and optimization of a synthetic protocol.
-
Full spectroscopic and crystallographic characterization of the molecule.
-
Screening for biological activity across a range of assays, with a focus on antibacterial and CNS-related targets.
-
Elucidation of the mechanism of action and any associated signaling pathways for identified biological activities.
Conclusion
This compound is a molecule with a chemical structure that suggests potential for biological activity, particularly in the areas of anti-infectives and neuroscience. However, a comprehensive understanding of its properties is currently hampered by a lack of publicly available experimental data. This guide serves to summarize the existing knowledge and to highlight the significant opportunities for future research into this promising compound. The scientific community is encouraged to undertake further studies to unlock the full potential of this compound for the development of new therapeutics.
References
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Advancement of Pyridyl-β-Amino Esters: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridyl-β-amino ester scaffold is a privileged structural motif in medicinal chemistry and materials science, demonstrating a broad spectrum of biological activities and functional properties. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this important class of compounds. It details key experimental protocols, presents quantitative data for significant analogues, and visualizes the underlying mechanisms of action and synthetic workflows. The content is tailored for researchers, scientists, and professionals engaged in drug discovery and development, offering a comprehensive resource to support further innovation in this field.
Introduction: A Historical Perspective
The journey of pyridyl-β-amino esters is intertwined with the broader history of β-amino esters and their amide counterparts in pharmacology. The early 20th century saw the advent of synthetic local anesthetics, with the development of procaine in 1904, a derivative of the naturally occurring cocaine.[1] These early compounds, primarily amino esters, established a fundamental principle in medicinal chemistry: the incorporation of an amino group and an ester or amide linkage can impart significant biological activity, particularly in modulating ion channel function.[1]
The specific exploration of the pyridyl-β-amino ester core is a more recent development, driven by the need for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The pyridine ring, a bioisostere of the benzene ring, offers unique electronic properties and hydrogen bonding capabilities, making it an attractive component in drug design. Its incorporation into the β-amino ester framework has led to the discovery of compounds with diverse applications, ranging from fluorescent probes to potent enzyme inhibitors and building blocks for complex bioactive molecules.[2][3][4] A significant milestone in the related field of poly(β-amino esters) was the work of Langer and colleagues in 2000, who pioneered their use as vectors for gene delivery, highlighting the versatility of the β-amino ester backbone.[5]
Synthesis and Chemical Landscape
The synthesis of pyridyl-β-amino esters has evolved to include a variety of methodologies, from classical multi-step approaches to modern asymmetric techniques.
Key Synthetic Strategies
A prevalent strategy for the synthesis of complex pyridyl-β-amino acids, the precursors to the corresponding esters, often commences from readily available chiral starting materials like L-aspartic acid.[2][6] A representative multi-step synthesis is outlined below:
-
Formation of a β-ketophosphonate ester: L-aspartic acid derivative is reacted with the anion of dimethyl methylphosphonate.[2][6]
-
Horner-Wadsworth-Emmons reaction: The resulting β-ketophosphonate ester undergoes olefination with an appropriate aldehyde to yield an enone.[2][6]
-
Hetero-Diels-Alder Reaction: The enone is then subjected to a Lewis acid-catalyzed hetero-Diels-Alder reaction with an ethyl vinyl ether to form a dihydropyran intermediate.[2][7]
-
Knoevenagel-Stobbe Reaction: Finally, reaction of the dihydropyran with hydroxylamine affords the desired pyridine ring.[2][7]
Asymmetric synthesis methodologies have also been developed to control the stereochemistry of the β-amino group. One such approach involves the conjugate addition of a homochiral lithium amide to a pyridyl-substituted α,β-unsaturated ester.[8]
Experimental Workflow for a Multi-step Synthesis
The following diagram illustrates a typical workflow for the synthesis of a pyridyl-β-amino acid derivative, which can be subsequently esterified.
References
- 1. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Evolving Landscape of 3-Amino-3-(pyridin-3-YL)propanoic Acid Derivatives: A Technical Guide to Their Biological Significance
For Immediate Release
This technical guide provides a comprehensive overview of the current state of research into the biological significance of 3-amino-3-(pyridin-3-YL)propanoic acid and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings on the antibacterial and neuroprotective potential of this chemical class, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Introduction
3-Amino-3-(pyridin-3-YL)propanoic acid, a β-amino acid derivative containing a pyridine ring, has emerged as a scaffold of significant interest in medicinal chemistry. Its structural similarity to endogenous molecules, such as γ-aminobutyric acid (GABA), has prompted investigations into its potential as a modulator of various biological processes. This guide focuses on the synthesis and biological evaluation of its derivatives, with a particular emphasis on their antibacterial and neuroprotective activities. While research into these areas has yielded promising results, the exploration of their cardiovascular and metabolic effects remains limited in publicly available literature.
Synthesis of 3-Amino-3-(pyridin-3-YL)propanoic Acid and its Derivatives
The synthesis of the core molecule, 3-amino-3-(pyridin-3-YL)propanoic acid (also known as 3-(3-pyridyl)-β-alanine), can be achieved through various synthetic routes. One common approach involves the condensation of 3-pyridinecarboxaldehyde with a suitable nitrogen source and a C2-synthon.
A detailed protocol for a related derivative, ethyl 3-(pyridin-2-ylamino)propanoate, is provided as an example of the general synthetic strategy:
Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
-
Materials: 2-aminopyridine, ethyl acrylate, anhydrous ethanol, trifluoromethanesulfonic acid.
-
Procedure:
-
Under a nitrogen atmosphere, combine 2-aminopyridine and ethyl acrylate in anhydrous ethanol.
-
Add trifluoromethanesulfonic acid as a catalyst.
-
Heat the mixture in an oil bath at 120-160°C and allow the catalytic reaction to proceed for 16-20 hours.
-
After the reaction, cool the resulting liquid and wash it with a suitable organic solvent at 35-40°C under reduced pressure (0.09-0.1 MPa).
-
Concentrate the washed liquid under reduced pressure.
-
Wash the concentrated liquid with a second organic solvent.
-
Recrystallize the product to obtain white lamellar crystals of ethyl 3-(pyridin-2-ylamino)propanoate.
-
Derivatives such as 3-(pyridine-3-yl)-2-oxazolidinones are synthesized from commercially available starting materials like 2-chloro-5-nitropyridine through a multi-step process involving reactions like nucleophilic substitution, hydrogenation, and cyclization.
Biological Significance
Antibacterial Activity
A significant area of investigation for 3-amino-3-(pyridin-3-YL)propanoic acid derivatives has been their potential as antibacterial agents. Notably, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against a range of Gram-positive bacteria.
Mechanism of Action: These oxazolidinone derivatives are believed to exert their antibacterial effect by inhibiting bacterial protein synthesis. Molecular docking studies suggest that they interfere with the binding of the initiator fMet-tRNA to the P-site of the ribosome, a crucial step in the initiation of translation.
Quantitative Data: The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values for a selection of 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various bacterial strains.
| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) |
| 21b | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL |
| 21d | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL |
| 21e | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL |
| 21f | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL | 32-64 µg/mL |
| Linezolid | 1-4 µg/mL | 1-4 µg/mL | 1-4 µg/mL | 1-4 µg/mL |
Experimental Protocol: Antibacterial Susceptibility Testing
Two common methods for determining the MIC of antibacterial compounds are the agar well diffusion assay and the broth microdilution method.
-
Agar Well Diffusion Assay:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Evenly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
-
Broth Microdilution Method:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton broth).
-
Add a standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Neuroprotective Activity
Certain derivatives of 3-amino-3-(pyridin-3-YL)propanoic acid have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease. One such derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has been identified as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).
Mechanism of Action: The neuroprotective effects of EQ-04 are mediated through its interaction with the α7 nAChR. As a PAM, it enhances the receptor's response to acetylcholine. Activation of the α7 nAChR leads to an influx of calcium ions (Ca2+), which in turn triggers a cascade of intracellular signaling events. This includes the activation of protein kinase C (PKC), Raf-1, and the mitogen-activated protein kinase (MAPK) pathway. Furthermore, the PI3K-Akt signaling pathway is activated, leading to the inhibition of apoptosis and promotion of cell survival. In the context of Alzheimer's disease, this modulation of α7 nAChR activity has been shown to reduce the neurotoxicity induced by β-amyloid (Aβ) peptides.
Experimental Protocol: Cytotoxicity and Neuroprotection Assays
-
Cell Culture: PC-12 cells are a common model for neuronal studies. They are maintained in an appropriate culture medium supplemented with serums and antibiotics.
-
Cytotoxicity Assay:
-
Seed PC-12 cells in a 96-well plate.
-
Expose the cells to various concentrations of the test compound (e.g., EQ-04) for a specified period (e.g., 24 hours).
-
Assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.
-
-
Neuroprotection Assay:
-
Seed PC-12 cells in a 96-well plate.
-
Pre-treat the cells with the test compound for a certain duration.
-
Induce neurotoxicity by adding a neurotoxic agent, such as aggregated β-amyloid peptide.
-
After incubation, assess cell viability using the MTT assay to determine the protective effect of the compound.
-
Cardiovascular and Metabolic Significance
Extensive literature searches did not yield specific information on the cardiovascular or metabolic effects of 3-amino-3-(pyridin-3-YL)propanoic acid or its derivatives. While research on other propanoic acid derivatives has shown various effects on these systems, this particular chemical class remains uncharacterized in these biological contexts. This represents a significant knowledge gap and a potential area for future research.
Conclusion and Future Perspectives
Derivatives of 3-amino-3-(pyridin-3-YL)propanoic acid have demonstrated notable potential as both antibacterial and neuroprotective agents. The oxazolidinone derivatives show promise for combating Gram-positive bacterial infections, while α7 nAChR modulators offer a potential therapeutic avenue for neurodegenerative diseases like Alzheimer's.
Future research should focus on several key areas:
-
Broadening the Scope of Biological Screening: A systematic evaluation of these derivatives against a wider range of biological targets is warranted to uncover novel therapeutic applications.
-
Lead Optimization: Structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of the current lead compounds.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro studies need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Uncharted Biological Activities: The lack of data on the cardiovascular and metabolic effects of this compound class presents a clear opportunity for novel investigations that could unveil unexpected therapeutic properties.
The findings summarized in this technical guide underscore the potential of 3-amino-3-(pyridin-3-YL)propanoic acid derivatives as a versatile scaffold for the development of new therapeutics. Continued research in this area is essential to fully realize their clinical potential.
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of β-Pyridyl-β-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of β-pyridyl-β-amino acid derivatives, valuable chiral building blocks in medicinal chemistry and drug development. The methodologies outlined below focus on the highly diastereoselective conjugate addition of homochiral lithium amides to β-pyridyl-α,β-unsaturated esters.
Introduction
β-Amino acids, particularly those bearing a pyridyl moiety, are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active compounds and their utility as precursors for synthesizing peptidomimetics and other complex molecules. The asymmetric synthesis of these compounds in high enantiomeric purity is crucial for developing stereochemically defined drug candidates. The following protocols detail a robust method for achieving high diastereo- and enantioselectivity in the synthesis of β-pyridyl-β-amino acid derivatives.
Key Synthetic Strategy: Asymmetric Conjugate Addition
The core of this synthetic approach is the 1,4-conjugate addition of a chiral lithium amide to a tert-butyl 3-(pyridyl)propenoate. This reaction establishes the stereocenter at the β-position with high control, dictated by the chirality of the lithium amide. Subsequent steps involve the separation of diastereomers, where necessary, and the removal of the chiral auxiliary and protecting groups to yield the desired β-pyridyl-β-amino acid derivative.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of representative β-pyridyl-β-amino acid derivatives.
Table 1: Asymmetric Conjugate Addition of Lithium (R)-N-benzyl-N-α-methyl-4-methoxybenzylamide to tert-Butyl 3-(Pyridyl)propenoates
| Entry | Pyridyl Substituent | Product Diastereomeric Ratio (de, %) | Isolated Yield (%) |
| 1 | 3-pyridyl | 84 | 85 |
| 2 | 4-pyridyl | 84 | 88 |
| 3 | 2-pyridyl | Low | - |
| 4 | 2-chloro-3-methoxymethoxy-6-pyridyl | >98 | 91 |
Table 2: Enantiomeric Excess (ee) after Recrystallization and N-Deprotection
| Entry | Starting Material (from Table 1, Entry) | Recrystallization Solvent | Final Product ee (%) |
| 1 | 1 | Ethanol/Hexane | 97 |
| 2 | 2 | Ethanol/Hexane | 98 |
| 3 | 4 | Not required | 97 |
Experimental Protocols
Protocol 1: Preparation of Homochiral Lithium Amide Solution
Materials:
-
(R)-N-benzyl-N-α-methyl-4-methoxybenzylamine (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-N-benzyl-N-α-methyl-4-methoxybenzylamine.
-
Dissolve the amine in anhydrous THF (concentration typically 0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes before use.
Protocol 2: Asymmetric Conjugate Addition
Materials:
-
tert-Butyl 3-(pyridyl)propenoate (1.0 eq)
-
Freshly prepared homochiral lithium amide solution (from Protocol 1, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the tert-butyl 3-(pyridyl)propenoate in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the pre-formed lithium amide solution (from Protocol 1) to the solution of the propenoate via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomeric β-amino esters.
Protocol 3: Diastereomer Separation by Recrystallization
Materials:
-
Diastereomeric mixture of β-amino esters
-
Ethanol
-
Hexane
Procedure:
-
Dissolve the diastereomeric mixture in a minimal amount of hot ethanol.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/hexane, and dry under vacuum.
-
The diastereomeric purity of the crystalline material can be determined by chiral HPLC or NMR analysis.
Protocol 4: Oxidative N-Deprotection
Materials:
-
Diastereomerically pure N-protected β-amino ester (1.0 eq)
-
Ceric Ammonium Nitrate (CAN) (2.5 eq)
-
Acetonitrile
-
Water
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Dissolve the N-protected β-amino ester in a mixture of acetonitrile and water (typically 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the deprotected β-amino ester.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of β-pyridyl-β-amino acid derivatives.
Caption: Conceptual representation of the key conjugate addition step.
Application Notes: Methyl 3-amino-3-(pyridin-3-yl)propanoate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-3-(pyridin-3-yl)propanoate is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter adjacent to a pyridin-3-yl moiety, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly those targeting biological pathways where the pyridine ring can act as a key binding element. This document provides detailed application notes and experimental protocols for the synthesis, chiral resolution, and potential applications of its enantiomers, with a focus on its role in the development of kinase inhibitors.
Introduction
Chiral β-amino esters are crucial components in the synthesis of numerous pharmaceuticals, including antivirals, antibiotics, and oncology drugs. The pyridyl functional group is a common feature in many approved drugs, where it often participates in hydrogen bonding or metal coordination within enzyme active sites. This compound, particularly its single enantiomer forms, serves as a key intermediate for introducing this important pharmacophore with precise stereochemical control. These application notes will detail methodologies for its preparation and use.
Synthesis of Racemic this compound
The most direct route to the racemic compound is through an aza-Michael addition of 3-aminopyridine to methyl acrylate. This reaction is typically catalyzed by a Lewis or Brønsted acid, or can proceed thermally.
Experimental Protocol: Aza-Michael Addition
Materials:
-
3-Aminopyridine
-
Methyl acrylate
-
Trifluoromethanesulfonic acid (catalyst)
-
Anhydrous ethanol
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen inlet
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in anhydrous ethanol.
-
Begin stirring the solution under a nitrogen atmosphere.
-
Add methyl acrylate (1.1 eq) to the flask.
-
Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.1 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 16-20 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure racemic this compound.
Data Presentation
| Reactant | Molar Eq. | Catalyst | Solvent | Time (h) | Temp (°C) | Representative Yield (%) |
| 3-Aminopyridine | 1.0 | Trifluoromethanesulfonic acid | Anhydrous Ethanol | 16-20 | 80-90 | 80-90 |
| Methyl Acrylate | 1.1 | (0.1 eq) |
Note: Yield is representative and based on similar reactions reported in the literature.
Chiral Resolution of Racemic this compound
The separation of enantiomers can be achieved through several methods, with enzymatic resolution being a highly effective and scalable approach.
Experimental Protocol: Enzymatic Kinetic Resolution using Lipase
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB)
-
Anhydrous solvent (e.g., tert-butyl methyl ether)
-
Acylating agent (e.g., ethyl acetate)
-
Buffer solution (pH 7)
-
Dichloromethane
-
Chiral HPLC system for monitoring
Procedure:
-
Dissolve the racemic this compound (1.0 eq) in tert-butyl methyl ether.
-
Add immobilized CALB (e.g., 50 mg/mmol of substrate).
-
Add the acylating agent, ethyl acetate (0.6 eq).
-
Stir the suspension at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the unreacted ester by chiral HPLC.
-
Stop the reaction at approximately 50% conversion (when the ee of the remaining ester is >99%).
-
Filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
The filtrate contains the unreacted (S)- or (R)-ester and the acylated (R)- or (S)-amide.
-
Separate the ester from the amide by extraction. Wash the organic solution with an acidic buffer (e.g., pH 2) to extract the unreacted amine ester into the aqueous phase.
-
Neutralize the aqueous phase with a base and extract with dichloromethane to recover the enantiopure ester.
-
The acylated product can be hydrolyzed under acidic or basic conditions to recover the other enantiomer if desired.
Data Presentation
| Substrate | Enzyme | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | Product | ee (%) |
| Racemic Ester | Immobilized CALB | Ethyl Acetate | t-BuOMe | 40 | ~50 | Unreacted Ester | >99 |
| Acylated Amide | >99 |
Note: Data is representative of typical lipase-catalyzed resolutions of β-amino esters.
Application in Synthesis: A Representative Workflow
The enantiomerically pure (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate can be utilized as a key intermediate in the synthesis of targeted therapies, such as kinase inhibitors. The following workflow illustrates its potential application.
Workflow for Synthesis of a Hypothetical Kinase Inhibitor
Application of Methyl 3-amino-3-(pyridin-3-YL)propanoate and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-(pyridin-3-yl)propanoate is a valuable building block in medicinal chemistry, belonging to the class of β-amino acid esters. The presence of a pyridine ring, a chiral center, and an ester functionality makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Pyridine moieties are frequently incorporated into drug candidates to enhance solubility, modulate electronic properties, and establish key interactions with biological targets. While direct and extensive applications of this compound are not widely documented in publicly available literature, its structural analogs have proven to be critical intermediates in the synthesis of blockbuster drugs. This document will detail the significant application of a close structural analog, ethyl 3-(pyridin-2-ylamino)propanoate, in the synthesis of the anticoagulant drug Dabigatran, and explore the potential applications of the title compound in areas such as dipeptidyl peptidase-4 (DPP-4) inhibition.
Application of a Structural Analog: Intermediate in Dabigatran Synthesis
A prominent example of the utility of this structural motif is the use of ethyl 3-(pyridin-2-ylamino)propanoate as a key intermediate in the industrial synthesis of Dabigatran etexilate , a potent direct thrombin inhibitor used for the prevention of stroke and systemic embolism.
Synthetic Pathway of Dabigatran Etexilate
The synthesis of Dabigatran involves the coupling of ethyl 3-(pyridin-2-ylamino)propanoate with a substituted benzoyl chloride derivative, followed by a series of transformations to construct the benzimidazole core and introduce the amidine functionality.
Application Notes and Protocols for the Use of Methyl 3-amino-3-(pyridin-3-YL)propanoate as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-(pyridin-3-YL)propanoate is a key chiral building block in the synthesis of a significant class of pharmaceutical agents known as Neurokinin-1 (NK1) receptor antagonists. These antagonists, which include approved drugs such as Aprepitant, Maropitant, Casopitant, and Netupitant, are primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and motion sickness. The pyridine ring and the chiral amine functionality of this precursor are crucial pharmacophoric elements that contribute to the high affinity and selectivity of the final drug molecules for the NK1 receptor.
The NK1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P.[1] The binding of Substance P to the NK1 receptor triggers a signaling cascade that is implicated in inflammatory processes and the transmission of pain signals, as well as the emetic (vomiting) reflex.[2][3] By blocking this interaction, NK1 receptor antagonists effectively mitigate these responses.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of NK1 receptor antagonists, along with a summary of relevant quantitative data and a visualization of the NK1 receptor signaling pathway.
Data Presentation
Table 1: Synthesis of a Key Intermediate for NK1 Receptor Antagonists
| Step | Reaction | Reactants | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Amide Coupling | This compound, Carboxylic Acid derivative | TBTU, NEt₃ | CH₂Cl₂ | Room Temp | 1 | >95 | >98 |
| 2 | Reduction | Amide intermediate | Lithium Aluminum Hydride | THF | 0 to RT | 2 | ~90 | >97 |
| 3 | Cyclization | Amino alcohol intermediate | Acid or Base catalyst | Toluene | Reflux | 12 | ~85 | >99 |
Note: Yields and purity are representative and may vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes the coupling of this compound with a carboxylic acid, a common step in the synthesis of many NK1 receptor antagonists.
Materials:
-
This compound
-
Carboxylic acid derivative (e.g., a substituted phenylacetic acid)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (3.0 eq) to the solution.
-
Add TBTU (1.1 eq) to the mixture and stir at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in dry dichloromethane.
-
Add the solution of the amine to the activated carboxylic acid mixture.
-
Maintain the pH of the reaction mixture at 8 by the addition of triethylamine as needed.
-
Stir the reaction for 1 hour at room temperature.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product by column chromatography on silica gel if necessary.[4]
Protocol 2: Synthesis of a Morpholine Core (Example for Aprepitant-like structures)
This protocol outlines a general strategy for constructing the morpholine core, a key structural feature of Aprepitant.[5]
Materials:
-
Amide product from Protocol 1 (assuming it contains a suitable hydroxyl precursor)
-
Reducing agent (e.g., Lithium Aluminum Hydride)
-
Tetrahydrofuran (THF), anhydrous
-
Dehydrogenation catalyst (e.g., Palladium on carbon)
-
Hydrogen source (e.g., H₂ gas)
-
Solvent for hydrogenation (e.g., Ethanol or Methanol)
Procedure:
-
Reduction of the Ester:
-
Carefully add the amide product (1.0 eq) to a suspension of Lithium Aluminum Hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and again water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to obtain the crude amino alcohol.
-
-
Cyclization and Stereochemical Control:
-
The crude amino alcohol can be subjected to cyclization conditions, which may involve acid or base catalysis depending on the specific substrate, to form the morpholine ring.
-
For the synthesis of Aprepitant, a key step involves the transformation of a (2R,3R)-diastereomer to the desired (2R,3S)-diastereomer. This is achieved through a dehydrogenation and subsequent stereoselective reduction process.[5]
-
Dehydrogenation: The (2R,3R)-morpholine derivative is treated with a catalyst such as Palladium on carbon in a suitable solvent and heated to effect dehydrogenation.
-
Reduction: The resulting intermediate is then hydrogenated using a hydrogen source and a catalyst to stereoselectively form the (2R,3S)-diastereomer.[5]
-
-
Final Condensation:
-
The final step in the synthesis of Aprepitant involves the condensation of the morpholine intermediate with 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one.[5]
-
Mandatory Visualization
NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor, leading to downstream cellular responses. NK1 receptor antagonists, synthesized from precursors like this compound, block this pathway.
Caption: NK1 Receptor Signaling Pathway and its Antagonism.
Experimental Workflow: Synthesis of an NK1 Receptor Antagonist
This diagram outlines the general workflow for the synthesis of an NK1 receptor antagonist starting from this compound.
Caption: General Synthetic Workflow for NK1 Receptor Antagonists.
References
- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aprepitant [cjph.com.cn]
Application Notes and Protocols for the Incorporation of Methyl 3-amino-3-(pyridin-3-YL)propanoate into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Methyl 3-amino-3-(pyridin-3-YL)propanoate, a β-amino acid containing a pyridine moiety, offers unique structural and chemical properties. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the β-amino acid backbone can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptides.
These application notes provide a comprehensive guide for the synthesis of Fmoc-protected this compound and its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Data Presentation
The successful incorporation of sterically hindered, non-natural β-amino acids like this compound is highly dependent on the chosen coupling conditions. The following tables provide a summary of expected quantitative data based on typical results for similar amino acids in solid-phase peptide synthesis.
Table 1: Expected Coupling Efficiency of Fmoc-Methyl 3-amino-3-(pyridin-3-YL)propanoate-OH
| Coupling Reagent | Additive | Base | Coupling Time (min) | Expected Coupling Efficiency (%) |
| HATU | - | DIPEA | 60 - 120 | 95 - 99 |
| HBTU | HOBt | DIPEA | 90 - 180 | 90 - 97 |
| PyBOP | - | DIPEA | 120 - 240 | 92 - 98 |
| DIC | Oxyma | - | 120 - 240 | 88 - 95 |
Note: Coupling efficiency can be sequence-dependent and may require optimization. Double coupling may be necessary to achieve desired efficiency.
Table 2: Typical Yield and Purity of a Model Pentapeptide Containing this compound
| Synthesis Method | Crude Yield (%) | Purity after HPLC (%) |
| Manual SPPS | 65 - 75 | > 95 |
| Automated SPPS | 70 - 80 | > 98 |
| Microwave-assisted SPPS | 75 - 85 | > 98 |
Note: Yields and purities are dependent on the specific peptide sequence, resin, and purification methods.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from methods for synthesizing similar β-amino esters.
Materials:
-
3-Pyridinecarboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Methanol
-
Thionyl chloride
-
Anhydrous ethanol
-
Diethyl ether
-
Sodium bicarbonate
Procedure:
-
Knoevenagel-Doebner Condensation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde and malonic acid in ethanol. Add ammonium acetate as a catalyst. Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with HCl. The product, 3-(pyridin-3-yl)acrylic acid, will precipitate. Filter and dry the solid.
-
Michael Addition: Suspend the 3-(pyridin-3-yl)acrylic acid in a solution of ammonia in methanol. Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Esterification: After the Michael addition is complete, cool the reaction mixture in an ice bath and slowly add thionyl chloride dropwise. Stir at room temperature for 12-16 hours.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a small amount of water and basify with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
Fmoc Protection of this compound
Materials:
-
This compound
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Fmoc-OSu Addition: Add Fmoc-OSu to the solution and stir vigorously at room temperature for 2-4 hours.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction and Drying: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual incorporation of Fmoc-Methyl 3-amino-3-(pyridin-3-YL)propanoate-OH into a peptide sequence on a Rink Amide resin using HATU as the coupling agent.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Methyl 3-amino-3-(pyridin-3-YL)propanoate-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Methyl 3-amino-3-(pyridin-3-YL)propanoate-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[1]
-
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: Experimental workflow for peptide synthesis.
Caption: Hypothetical GPCR signaling pathway.
Caption: Drug development logical relationships.
References
Application Notes and Protocols for the Resolution of 3-amino-3-(pyridin-3-yl)propionic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-3-(pyridin-3-yl)propionic acid is a β-amino acid of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various pharmacologically active compounds. The chirality of this molecule plays a crucial role in its biological activity, necessitating efficient and scalable methods for the separation of its enantiomers. These application notes provide detailed protocols for three common resolution strategies: classical diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography.
Classical Resolution via Diastereomeric Salt Crystallization
Classical resolution remains a widely used method for obtaining enantiomerically pure compounds on a large scale. This technique involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. For the resolution of 3-amino-3-(pyridin-3-yl)propionic acid, a common approach is the use of a chiral amine to resolve the N-protected amino acid.
Experimental Protocol: Resolution of N-Boc-3-amino-3-(pyridin-3-yl)propionic Acid with (1R,2S)-(-)-Ephedrine[1]
This protocol is adapted from a documented procedure for the resolution of N-Boc-3-amino-3-(3'-pyridyl)propionic acid.[1]
1. Preparation of the Diastereomeric Salt:
- A solution of racemic N-Boc-3-amino-3-(pyridin-3-yl)propionic acid (1 equivalent) in ethyl acetate is heated to 60-70 °C.
- A solution of (1R,2S)-(-)-ephedrine (1.1 equivalents) in ethyl acetate is added to the heated solution.
- The resulting clear solution is slowly cooled to 20-30 °C to induce crystallization of the diastereomeric salt.
- To maintain efficient stirring as the product crystallizes, additional ethyl acetate may be added.
- The suspension is further cooled to 15-25 °C and stirred for 3-5 hours.
- The solid diastereomeric salt is collected by filtration.
2. Liberation of the Enantiomerically Enriched N-Boc-Amino Acid:
- The collected diastereomeric salt is dissolved in water.
- The solution is basified with an aqueous solution of sodium hydroxide.
- The (1R,2S)-(-)-ephedrine is extracted from the aqueous phase with a suitable organic solvent, such as toluene or dichloromethane. This extraction should be performed multiple times to ensure complete removal.
- The aqueous phase is then carefully acidified to a pH of approximately 3.8 with a suitable acid, such as sodium hydrogen sulfate monohydrate, to precipitate the (S)-N-Boc-3-amino-3-(pyridin-3-yl)propionic acid.
- The slurry is cooled to 0-5 °C and stirred for 1 hour.
- The enantiomerically enriched N-Boc-amino acid is collected by filtration and washed with cold water.
3. Deprotection to Obtain the Free Amino Acid:
- The enantiomerically enriched N-Boc-amino acid is dissolved in methanol and cooled to 0-5 °C.
- Hydrogen chloride gas is bubbled through the solution while maintaining the temperature below 15 °C.
- The reaction mixture is stirred until the deprotection is complete, typically overnight.
- The final product, for instance, methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride, is then isolated.[1]
Quantitative Data
| Parameter | Value | Reference |
| Chiral Resolving Agent | (1R,2S)-(-)-Ephedrine | [1] |
| Enantiomeric Excess (ee) | >98% | [1] |
| Isolated Yield | 82% (for the final deprotected ester) | [1] |
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. Enzymes such as lipases and amidases can selectively catalyze the hydrolysis or synthesis of an ester or amide bond of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For β-amino acids, penicillin G acylase has shown effectiveness in resolving N-phenylacetyl derivatives.
Experimental Protocol: Enzymatic Resolution of N-Phenylacetyl-3-amino-3-(pyridin-3-yl)propionic Acid using Penicillin G Acylase[2][3]
This protocol is a general procedure based on the enzymatic resolution of N-phenylacetylated amino acids.[2][3]
1. Reaction Setup:
- Prepare a solution of racemic N-phenylacetyl-3-amino-3-(pyridin-3-yl)propionic acid in a suitable buffer (e.g., 0.025 M in phosphate buffer, pH 7.5).
- Place the solution in a thermostatted reaction vessel at 30 °C with continuous stirring.
- Use a pH-stat to maintain the pH of the reaction mixture at 7.5 by the controlled addition of a base (e.g., 2 M NH₄OH), as the hydrolysis of the N-acyl group will release an acid.
2. Enzymatic Reaction:
- Add Penicillin G acylase (e.g., from Achromobacter sp. or Escherichia coli) to the reaction mixture.
- Monitor the progress of the reaction by measuring the consumption of the base or by taking aliquots for HPLC analysis.
- The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the unreacted substrate.
3. Product Separation:
- Once the desired conversion is reached, stop the reaction (e.g., by adding a denaturing agent or by pH shock).
- Acidify the reaction mixture to pH 2 with a strong acid (e.g., 6 M HCl).
- Extract the unreacted (R)-N-phenylacetyl-3-amino-3-(pyridin-3-yl)propionic acid with an organic solvent such as ethyl acetate.
- The aqueous phase will contain the free (S)-3-amino-3-(pyridin-3-yl)propionic acid.
- The separated product and unreacted substrate can be further purified by crystallization or chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Enzyme | Penicillin G Acylase | [2][3] |
| Substrate | N-Phenylacetyl derivative | [2][3] |
| pH | 7.5 | [2] |
| Temperature | 30 °C | [2] |
| Enantioselectivity (E) | High (enzyme and substrate dependent) | [3] |
Chromatographic Resolution
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For preparative separations, Simulated Moving Bed (SMB) chromatography can be employed for continuous and large-scale separation.
Experimental Protocol: Chiral HPLC Separation of 3-amino-3-(pyridin-3-yl)propionic Acid[4]
1. Column and Mobile Phase Selection:
- Column: CHIRALPAK ZWIX(-) or CHIRALPAK ZWIX(+)[4]
- Mobile Phase: A mixture of Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).[4]
2. HPLC Analysis:
- Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
- Dissolve a small amount of racemic 3-amino-3-(pyridin-3-yl)propionic acid in the mobile phase.
- Inject the sample onto the HPLC system.
- Monitor the elution of the enantiomers using a suitable detector (e.g., UV detector).
- The two enantiomers will elute at different retention times, allowing for their quantification and collection.
Quantitative Data[4]
| Column | Retention Time (k1) | Retention Time (k2) | Separation Factor (α) | Resolution (Rs) |
| CHIRALPAK ZWIX(-) | 5.51 | - | 1.58 | 2.73 |
| CHIRALPAK ZWIX(+) | 7.34 | - | 1.20 | 2.29 |
Visualizations
Caption: General workflow for the chiral resolution of 3-amino-3-(pyridin-3-yl)propionic acid.
Caption: Comparison of different resolution strategies.
References
HPLC methods for the analysis of Methyl 3-amino-3-(pyridin-3-YL)propanoate
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 3-amino-3-(pyridin-3-YL)propanoate.
Introduction
This compound is a compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution, sensitivity, and specificity. This document provides detailed protocols for both reversed-phase HPLC for quantitative analysis of the racemic mixture and chiral HPLC for the separation of its enantiomers.
Data Presentation: Chromatographic Conditions
The following tables summarize the recommended HPLC conditions for the analysis of this compound.
Table 1: Reversed-Phase HPLC for Quantitative Analysis
| Parameter | Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 6.5) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Table 2: Chiral HPLC for Enantiomeric Separation
| Parameter | Condition |
| Stationary Phase | CHIRALPAK® ZWIX(-), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol : Acetonitrile (50:50, v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid.[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Quantitative Analysis
This protocol is designed for the quantification of this compound in a sample.
1. Apparatus and Software:
-
HPLC system with a UV detector
-
C18 column (5 µm, 4.6 x 250 mm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
3. Preparation of Solutions:
-
Mobile Phase (Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 6.5) (30:70, v/v)):
-
Prepare a 0.1 M Ammonium Acetate solution by dissolving 7.708 g of ammonium acetate in 1 L of HPLC grade water.
-
Adjust the pH to 6.5 using acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 300 mL of acetonitrile with 700 mL of the prepared buffer.
-
Degas the mobile phase before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).
-
-
Sample Solution:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Procedure:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is designed to separate the enantiomers of this compound.
1. Apparatus and Software:
-
HPLC system with a UV detector
-
CHIRALPAK® ZWIX(-) column (5 µm, 4.6 x 250 mm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
2. Reagents and Materials:
-
This compound (racemic mixture)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA) (analytical grade)
-
Acetic acid (analytical grade)
3. Preparation of Solutions:
-
Mobile Phase (Methanol : Acetonitrile (50:50, v/v) with 25 mM TEA and 50 mM Acetic Acid):
-
To 500 mL of methanol, add 3.48 mL of TEA (for 25 mM).
-
To 500 mL of acetonitrile, add 2.86 mL of acetic acid (for 50 mM).
-
Mix the two solutions.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Sample Solution (1 mg/mL):
-
Accurately weigh 10 mg of the racemic this compound.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Procedure:
-
Equilibrate the CHIRALPAK® ZWIX(-) column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram. The two enantiomers should be resolved as two separate peaks.
-
The relative amounts of the enantiomers can be determined from the peak areas.
Visualizations
Caption: General workflow for HPLC analysis.
References
Synthesis of Methyl 3-amino-3-(pyridin-3-YL)propanoate Hydrochloride: A Detailed Protocol for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of Methyl 3-amino-3-(pyridin-3-YL)propanoate hydrochloride salt, a key intermediate in pharmaceutical and chemical research. The following protocols are intended for an audience of researchers, scientists, and drug development professionals.
Introduction
This compound hydrochloride is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a β-amino ester scaffold with a pyridine moiety, makes it a precursor for a variety of complex molecules. This protocol outlines a reliable method for its preparation, starting from readily available commercial reagents.
Synthesis Pathway
The overall synthetic strategy involves a two-step process starting from 3-pyridinecarboxaldehyde. The first step is the formation of the β-amino acid, 3-amino-3-(pyridin-3-yl)propanoic acid, via a modified Rodionov reaction. The subsequent step involves the esterification of the carboxylic acid to the corresponding methyl ester, followed by the formation of the hydrochloride salt.
Application Notes & Protocols: Pyridyl-Amino Acids in Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes based on pyridyl-α-amino acids. These unnatural amino acids serve as valuable tools for investigating biological systems due to their unique photophysical properties, particularly their sensitivity to the microenvironment.
Introduction
Fluorescent probes are indispensable in modern biological research and drug development, enabling real-time imaging of molecular events. A key challenge is the site-specific incorporation of fluorophores into proteins and peptides with minimal structural and functional perturbation. Unnatural fluorescent amino acids offer a solution by allowing the direct incorporation of a fluorophore as an amino acid side chain during peptide synthesis.[1] Pyridyl-containing amino acids are of particular interest due to the electron-deficient nature of the pyridine ring, which can lead to significant intramolecular charge transfer (ICT) and environmentally sensitive fluorescence.[2]
This document focuses on a class of triaryl and biaryl β-pyridyl α-amino acids that exhibit viscosity-sensitive fluorescence, making them excellent probes for studying protein-protein interactions, cellular viscosity, and membrane dynamics.[1][2]
Signaling Pathway and Mechanism of Action
The fluorescence of these pyridyl-amino acid-based probes is governed by their molecular conformation, which is influenced by the viscosity of the surrounding environment. The underlying mechanism involves the interplay between a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.
-
In low viscosity environments: Upon excitation, the triaryl side chain of the amino acid can freely rotate, adopting a twisted conformation. This leads to the formation of a TICT state, which relaxes via fluorescence emission at a longer wavelength.
-
In high viscosity environments: Rotational freedom is restricted, forcing the fluorophore into a more planar conformation. In this state, fluorescence occurs from the LE state at a shorter wavelength.
This viscosity-dependent dual emission provides a ratiometric readout of the microenvironment's viscosity.
Data Presentation
The photophysical properties of synthesized β-pyridyl α-amino acids are summarized in the table below. These compounds were analyzed at a concentration of 5 μM in methanol.[2]
| Compound | R Group | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) |
| 5a | 4-Methoxyphenyl | 304 | 445 | 10,423 | 0.13 |
| 5b | Phenyl | 288 | 340 | 5,388 | 0.02 |
| 5c | 4-(Trifluoromethyl)phenyl | 290 | 340 | 5,145 | 0.01 |
Experimental Protocols
The synthesis of these fluorescent β-pyridyl α-amino acids is a multi-step process. The following protocols are based on established methods.[1][2][3]
General Synthesis Workflow
The overall synthetic strategy involves the initial preparation of a biaryl pyridyl unit followed by a final arylation to complete the triaryl system.
Protocol 1: Synthesis of the Biaryl Pyridyl Intermediate
This protocol describes the formation of the core biaryl pyridyl structure from an enone-derived α-amino acid.
Materials:
-
Enone-derived α-amino acid
-
Ethyl vinyl ether
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3)
-
Hydroxylamine hydrochloride
-
Potassium tert-butoxide
-
Dichloromethane (DCM)
-
tert-Butanol
-
Silica gel for column chromatography
Procedure:
-
Hetero-Diels-Alder Reaction:
-
Dissolve the enone-derived α-amino acid in anhydrous DCM.
-
Add ethyl vinyl ether and a catalytic amount of Yb(OTf)3.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction and purify the resulting dihydropyran intermediate by silica gel chromatography.
-
-
Knoevenagel-Stobbe Reaction:
-
Dissolve the purified dihydropyran intermediate in tert-butanol.
-
Add hydroxylamine hydrochloride and potassium tert-butoxide.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify the biaryl pyridine-derived amino acid by silica gel chromatography.
-
Protocol 2: Synthesis of the Final Triaryl Fluorescent Probe
This protocol details the final arylation step to produce the triaryl fluorescent probe.
Materials:
-
Biaryl pyridyl intermediate from Protocol 1
-
N-Bromosuccinimide (NBS)
-
Iron(III) chloride (FeCl3)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid for compound 5a )
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., potassium carbonate)
-
Solvent system for Suzuki-Miyaura coupling (e.g., dioxane/water)
-
Silica gel for column chromatography
Procedure:
-
Bromination:
-
Dissolve the biaryl pyridyl intermediate in a suitable solvent.
-
Add NBS and a catalytic amount of FeCl3.
-
Stir the reaction at room temperature until bromination is complete (monitor by TLC or LC-MS).
-
Work up the reaction and purify the brominated intermediate by silica gel chromatography.
-
-
Suzuki-Miyaura Cross-Coupling:
-
In a reaction vessel, combine the brominated intermediate, the desired arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system (e.g., dioxane/water) and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the final triaryl pyridyl α-amino acid by silica gel chromatography to yield the fluorescent probe.
-
Applications and Future Perspectives
The viscosity-sensitive fluorescent probes described herein have significant potential in various research areas:
-
Bioimaging: These probes can be incorporated into peptides and proteins to visualize changes in local viscosity within living cells, providing insights into processes like protein aggregation and cellular trafficking.[1]
-
Drug Development: They can be used to study drug-target interactions that involve conformational changes or alterations in the local environment of a binding site.
-
Materials Science: These molecular rotors can be incorporated into polymers to create materials with environmentally sensitive optical properties.
Future research may focus on tuning the photophysical properties of these probes by modifying the aromatic side chains to achieve, for example, longer emission wavelengths for deeper tissue imaging or enhanced quantum yields for greater sensitivity.[4] Furthermore, the development of pyridyl-β-amino acid-based probes could offer different conformational constraints and proteolytic stability for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridyl-β-Amino Esters
Welcome to the technical support center for the synthesis of pyridyl-β-amino esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important class of compounds.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of pyridyl-β-amino esters, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low to no product yield in my Mannich reaction for synthesizing pyridyl-β-amino esters?
Answer:
Low yields in the Mannich reaction for synthesizing β-amino carbonyl compounds, including pyridyl-β-amino esters, can stem from several factors.[1][2] The three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen is sensitive to reaction conditions.[1]
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. If the aldehyde and amine do not efficiently form this intermediate, the reaction will not proceed.
-
Solution: Ensure the reaction is run under conditions that favor iminium ion formation, typically acidic or with a suitable catalyst. For some substrates, pre-forming the iminium salt or using an Eschenmoser salt might be beneficial.[3]
-
-
Poor Nucleophilicity of the Enol/Enolate: The active hydrogen compound (e.g., a ketone or ester) must form a nucleophilic enol or enolate to react with the iminium ion.
-
Solution: The choice of catalyst and solvent can significantly influence enolization. Using a suitable acid or base catalyst can promote the formation of the reactive nucleophile.
-
-
Decomposition of Starting Materials or Product: The reaction conditions, such as high temperatures or strong acids/bases, might lead to the degradation of reactants or the desired product.
-
Solution: Optimize the reaction temperature and catalyst loading. Consider using milder catalysts or reaction conditions. Some reactions proceed well at room temperature with the right catalyst.[1]
-
-
Steric Hindrance: Bulky substituents on any of the three components can sterically hinder the reaction.
-
Solution: If possible, consider using less sterically hindered starting materials. Alternatively, a more reactive catalyst or higher reaction temperatures might be necessary to overcome the steric barrier.
-
Question: My Michael addition reaction to synthesize a pyridyl-β-amino ester is resulting in a complex mixture of side products. How can I improve the selectivity?
Answer:
The Michael addition of an amine to an α,β-unsaturated ester is a common method for synthesizing β-amino esters.[4] However, side reactions can be a significant challenge, particularly with sensitive substrates.
Potential Causes and Solutions:
-
1,2-Addition vs. 1,4-Conjugate Addition: Amines can sometimes act as nucleophiles at the carbonyl carbon (1,2-addition) instead of the desired β-carbon (1,4-addition).
-
Solution: The choice of amine and reaction conditions can influence the regioselectivity. Harder nucleophiles tend to favor 1,2-addition, while softer nucleophiles favor 1,4-addition. Using aprotic polar solvents can often favor the desired conjugate addition.
-
-
Polymerization of the Michael Acceptor: α,β-Unsaturated esters can polymerize under basic or radical conditions.
-
Solution: Use a stoichiometric amount of the amine nucleophile or a catalyst that does not promote polymerization. Running the reaction at lower temperatures can also minimize this side reaction.
-
-
Reversibility of the Michael Addition: The Michael addition can be reversible, especially under acidic conditions, leading to an equilibrium mixture and lower yields of the desired product.[5][6]
-
Solution: Once the addition has occurred, consider in-situ protection of the resulting amino group or direct conversion to a more stable derivative to shift the equilibrium towards the product.
-
-
Diastereoselectivity Issues: If the reaction creates a new stereocenter, controlling the diastereoselectivity can be challenging, leading to a mixture of products that are difficult to separate.[5][6]
-
Solution: Employing chiral auxiliaries on the amine or the Michael acceptor, or using a chiral catalyst, can induce stereoselectivity. Optimization of the solvent and temperature is also crucial.
-
Question: I am struggling with the purification of my final pyridyl-β-amino ester product. What are some common impurities and how can I remove them?
Answer:
Purification challenges often arise from unreacted starting materials, catalysts, and side products with similar polarities to the desired product.
Common Impurities and Purification Strategies:
| Impurity Type | Identification | Recommended Purification Method |
| Unreacted Amine | TLC, LC-MS | Acidic wash (e.g., dilute HCl) to protonate and extract the amine into the aqueous phase. |
| Unreacted α,β-Unsaturated Ester | TLC, NMR | Column chromatography. If the ester is volatile, it might be removable under high vacuum. |
| Catalyst Residues | ICP-MS (for metal catalysts) | Specific workup procedures depending on the catalyst. For example, filtration through Celite or silica gel, or specific aqueous washes. |
| Side Products (e.g., 1,2-addition product, polymers) | NMR, LC-MS | Careful column chromatography with an optimized solvent system. Recrystallization may also be effective if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyridyl-β-amino esters?
A1: The most prevalent methods include:
-
Mannich Reaction: A three-component condensation involving a pyridine-containing ketone/ester, an aldehyde, and an amine.[1][3] This is a powerful method for forming carbon-carbon bonds.[1]
-
Michael Addition: The conjugate addition of an amine to a pyridyl-containing α,β-unsaturated ester.[5][6] This method is widely used for the synthesis of β-amino esters.
-
Hetero-Diels-Alder Reaction followed by further transformations: This can be a multi-step but effective way to construct the pyridyl ring system with the desired functionality.[7][8][9]
-
Reduction of Enamines: The hydrogenation of enamino esters can yield β-amino esters.[10]
Q2: How does the position of the nitrogen atom in the pyridine ring affect the synthesis?
A2: The basicity and electronic nature of the pyridine nitrogen can influence the reaction. For instance, in conjugate additions to vinylpyridines, the position of the nitrogen (2-, 3-, or 4-) affects the electrophilicity of the double bond.[11] The nitrogen can also coordinate to metal catalysts, potentially influencing their activity and selectivity.
Q3: What types of catalysts are typically used for these syntheses?
A3: The choice of catalyst is highly dependent on the reaction:
-
Mannich Reaction: Can be catalyzed by acids (e.g., HCl, sulphamic acid) or bases.[2] In some cases, Lewis acids may also be employed.
-
Michael Addition: Often proceeds without a catalyst, but bases (e.g., triethylamine) or Lewis acids can be used to accelerate the reaction. Phosphines have also been used as organocatalysts.[12]
-
Asymmetric Synthesis: Chiral catalysts, such as those based on iridium or palladium, can be used to achieve enantioselective synthesis.[10] Lipases are also used for the kinetic resolution of racemic β-amino esters.[13]
Q4: Are there any specific safety precautions I should take during the synthesis of pyridyl-β-amino esters?
A4: Standard laboratory safety practices should always be followed. Specific considerations include:
-
Amines: Many amines are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reagents for Mannich Reaction: Formaldehyde is a known carcinogen and should be handled with extreme care in a fume hood.
-
Catalysts: Some metal catalysts are pyrophoric or toxic. Consult the Safety Data Sheet (SDS) for each catalyst before use.
-
Solvents: Use appropriate solvents and be aware of their flammability and toxicity.
Experimental Protocols
Protocol 1: General Procedure for the Mannich Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of the pyridyl-containing ketone or ester (1.0 eq.) and the secondary amine hydrochloride (1.2 eq.) in a suitable solvent (e.g., ethanol or DMF) is added paraformaldehyde (1.5 eq.).[3]
-
A catalytic amount of acid (e.g., HCl, a few drops) is added.
-
The reaction mixture is heated to a temperature between 60-120 °C and monitored by TLC or LC-MS.[3]
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Michael Addition
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the pyridyl-containing α,β-unsaturated ester (1.0 eq.) in a suitable solvent (e.g., THF, acetonitrile) is added the amine (1.1 eq.) at room temperature.
-
The reaction mixture is stirred and monitored by TLC or LC-MS. The reaction may be heated if it is sluggish at room temperature.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyridyl-β-amino ester.
Visualizations
Caption: Troubleshooting workflow for low yield in Mannich reactions.
Caption: Addressing selectivity challenges in Michael additions.
References
- 1. oarjbp.com [oarjbp.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Michael Additions Involving Amino Acid Esters with Alkenyl NâHeterocycles - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric synthesis of β-pyridyl-β-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Common side reactions in the synthesis of beta-amino esters
Welcome to the technical support center for the synthesis of β-amino esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of β-amino esters?
A1: The most prevalent side reactions depend on the synthetic route employed. Key concerns include:
-
Dimerization/Oligomerization: Particularly in Michael additions involving reactive acrylates.[1]
-
Bis-adduct Formation: In Mannich reactions, the product can sometimes react again with the starting materials.[2]
-
Racemization: Loss of stereochemical integrity at the α- or β-carbon can occur, especially under harsh reaction conditions.[3]
-
Poor Diastereoselectivity: In reactions creating a new stereocenter, such as the alkylation of enolates or the reduction of β-enamino esters, mixtures of diastereomers can be formed.[4][5]
-
β-Lactam Formation: Intramolecular cyclization of the β-amino ester can lead to the formation of a four-membered lactam ring.
Q2: How can I minimize the dimerization of my acrylate starting material in a Michael addition?
A2: Dimerization is a common issue with electron-deficient alkenes like acrylates. To minimize this, consider the following:
-
Control Stoichiometry: Use a minimal excess of the acrylate.
-
Slow Addition: Add the acrylate slowly to the reaction mixture containing the amine to maintain a low concentration of the acrylate at any given time.
-
Catalyst Choice: The choice of catalyst can influence the rate of the desired Michael addition versus the undesired dimerization. For instance, some phosphine catalysts should be kept at low concentrations to avoid side reactions.
Q3: My Mannich reaction is producing a significant amount of a bis-Mannich product. How can I improve the selectivity for the mono-adduct?
A3: The formation of bis-Mannich products occurs when the initial product undergoes a second aminomethylation.[2] To favor the mono-adduct:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine and aldehyde can sometimes favor the mono-adduct.[6]
-
Steric Hindrance: Employing a bulkier amine can sterically hinder the second addition.[6]
-
Protecting Groups: A robust strategy is to use a protecting group on one of the active sites of your substrate to prevent the second reaction.[6]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Alkylation of a β-Amino Ester Enolate
Symptoms: Your reaction to alkylate a β-amino ester is producing a mixture of diastereomers, making purification difficult and lowering the yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Base | The choice of base is critical for controlling the stereoselectivity of enolate formation and subsequent alkylation. Lithium-based strong bases like LDA and LHMDS often provide good kinetic control.[7] |
| Suboptimal Temperature | Alkylation reactions are often highly temperature-dependent. Running the reaction at lower temperatures (e.g., -78 °C) can significantly enhance diastereoselectivity.[4] |
| Solvent Effects | The solvent can influence the aggregation state and reactivity of the enolate. Aprotic solvents like THF are commonly used. The addition of co-solvents or additives like HMPA can sometimes affect selectivity, although this is system-dependent.[4] |
Troubleshooting Workflow for Low Diastereoselectivity in Alkylation
Troubleshooting workflow for improving diastereoselectivity in β-amino ester alkylation.
Problem 2: Racemization of a Chiral Center During Synthesis
Symptoms: The final β-amino ester product shows a loss of enantiomeric purity compared to the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can lead to epimerization. Optimize for the mildest conditions that still afford a reasonable reaction rate. |
| Strongly Basic or Acidic Conditions | Strong bases or acids can deprotonate the α- or β-proton, leading to racemization. Use milder reagents or buffer the reaction mixture if possible. |
| Inappropriate Workup or Purification | Exposure to strong acids or bases during workup, or purification on acidic silica gel can cause racemization of sensitive products. Consider using a neutralized workup and purification media like alumina. |
Logical Relationship Between Reaction Conditions and Racemization
Factors influencing the stereochemical outcome of β-amino ester synthesis.
Quantitative Data Summary
Table 1: Effect of Catalyst on the Aza-Michael Addition of Amines to Acrylates
| Catalyst | Amine | Acrylate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Benzylamine | Methyl acrylate | Methanol | 65 | 3 | 90 | [8] |
| DBU (0.2 eq) | Benzylamine | Methyl acrylate | None | 25 | 2.5 | 95 (mono-adduct) | [6] |
| ZnCl₂ | Imines | Malonate Esters | None | 25 | 0.1 | 85-95 | [1] |
| Lipase TL IM | Aniline | Methyl acrylate | Methanol | 35 | 0.5 (flow) | 92 | [9] |
Table 2: Influence of Solvent on the Yield of the Mannich Reaction
| Aldehyde | Amine | Ketone | Solvent | Catalyst | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Aniline | Acetone | Toluene | MML | 34 | [10] |
| 4-Nitrobenzaldehyde | Aniline | Acetone | THF | MML | 45 | [10] |
| 4-Nitrobenzaldehyde | Aniline | Acetone | Ethanol | MML | 68 | [10] |
| 4-Nitrobenzaldehyde | Aniline | Acetone | Water | MML | 85 | [10] |
| Benzaldehyde | Aniline | Cyclohexanone | Ethanol | L-Cysteine/ZnS | 79 | [11] |
| Benzaldehyde | Aniline | Cyclohexanone | Methanol | L-Cysteine/ZnS | 83 | [11] |
Detailed Experimental Protocols
Protocol 1: Optimized Aza-Michael Addition to Minimize Dimerization (Solvent-Free)
This protocol is adapted from a procedure utilizing DBU as a catalyst for the aza-Michael addition of benzylamine to acrylates under solvent-free conditions.[6]
Materials:
-
Benzylamine
-
Appropriate acrylate ester (e.g., methyl acrylate, tert-butyl acrylate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the acrylate (1.0 eq) and DBU (0.2 eq).
-
Slowly add benzylamine (1.1 eq) to the mixture at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, purify the crude product directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired β-amino ester.
Protocol 2: Diastereoselective Reduction of a β-Enamino Ester
This protocol describes the reduction of a β-enamino ester using sodium cyanoborohydride, which has been shown to provide good diastereoselectivity in certain systems.[5]
Materials:
-
β-enamino ester
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the β-enamino ester (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq).
-
Add acetic acid dropwise until the solution is acidic (pH ~4-5).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the diastereomeric β-amino esters and determine the diastereomeric ratio.
General Experimental Workflow for β-Amino Ester Synthesis
A generalized workflow for the synthesis and purification of β-amino esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 8. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-amino-3-(pyridin-3-YL)propanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 3-amino-3-(pyridin-3-YL)propanoate. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
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Recrystallization is often effective for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of the compound and its impurities in a given solvent changes with temperature.
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Column chromatography is a versatile technique used to separate the target compound from a mixture based on the differential adsorption of components to a stationary phase. This method is particularly useful for separating compounds with similar polarities and for purifying larger quantities of material. A patent for a similar compound, ethyl 3-(pyridin-2-ylamino)propanoate, describes a purification process involving silica gel adsorption followed by recrystallization to remove pigments and by-products.[1]
Q2: I'm getting a low yield after recrystallization. What are the possible reasons and how can I improve it?
A2: Low recovery during recrystallization is a common issue. Several factors can contribute to this:
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Using too much solvent: If an excessive amount of solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling. To address this, use the minimum amount of hot solvent required to fully dissolve the crude product.
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Premature crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, product will be lost. To prevent this, ensure the filtration apparatus (funnel and receiving flask) is pre-heated.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that trap solvent and impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize the formation of pure crystals.
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Incomplete transfer of material: Ensure all crystalline material is transferred from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the cold mother liquor can help with this.
Q3: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated. Here are some troubleshooting steps:
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Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites and induce crystallization.
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Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution (a "seed crystal") can initiate crystallization.
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Re-dissolve and cool slowly: If oiling persists, re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly.
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Change the solvent system: If the problem continues, the chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.
Q4: My purified this compound is still colored. How can I remove colored impurities?
A4: Colored impurities are common in organic synthesis. Here's how to address them:
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Activated Charcoal: A small amount of activated charcoal can be added to the hot solution before filtration. The charcoal adsorbs many colored impurities. Use it sparingly, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
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Silica Gel Adsorption: For more persistent color, a plug of silica gel can be used. Dissolve the crude product in a minimum amount of a suitable solvent and pass it through a short column or plug of silica gel. The colored impurities may be retained on the silica, allowing the desired compound to be eluted. A patent for a similar compound mentions the use of silica gel for decolorization.[1]
Q5: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A5: The impurity profile will depend on the synthetic route. However, some common impurities in the synthesis of related pyridine-containing amino esters can include:
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Unreacted starting materials.
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By-products from side reactions: For example, in syntheses involving reductions of nitro groups, incomplete reduction can lead to nitroso or hydroxylamine intermediates.
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Isomeric products: Depending on the reaction conditions, isomers of the desired product may be formed.
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Solvent residues: Residual solvents from the reaction or purification steps can be present in the final product.
HPLC analysis is a crucial technique for identifying and quantifying impurities.
Data Presentation
Due to the lack of specific comparative studies on the purification of this compound in the available literature, the following table presents data for a structurally similar compound, ethyl 3-(pyridin-2-ylamino)propanoate, to provide an indication of expected yields and purities from different purification methods.
| Purification Method | Starting Material | Solvents/Conditions | Yield | Purity (by HPLC) | Reference |
| Column Chromatography | Crude reaction mixture | Petroleum ether-ethyl acetate (5:3) | 71.12% | Not specified | [1] |
| Recrystallization | Crude reaction mixture after work-up | Toluene/Petroleum ether | 81.9% | Not specified | [1] |
| Silica Gel Adsorption & Recrystallization | Crude reaction mixture | Ethyl acetate, then petroleum ether | 83% | 99% | [1] |
| Recrystallization | Crude reaction mixture after work-up | Petroleum ether/ethyl acetate (5:1) | 80% | 99% | [2] |
| Recrystallization | Crude reaction mixture after work-up | Petroleum ether/ethyl acetate (8:1) | 83% | 99% | [2] |
| Recrystallization | Crude reaction mixture after work-up | Petroleum ether/ethyl acetate (10:1) | 85% | 99% | [2] |
Experimental Protocols
The following are generalized protocols for the purification of this compound based on standard laboratory techniques and procedures for similar compounds. Researchers should optimize these protocols for their specific needs.
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is not suitable. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. Potential solvents for pyridine-containing amino esters include ethyl acetate, petroleum ether, toluene, methanol, ethanol, and mixtures such as ethyl acetate/petroleum ether or ethanol/water.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
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Stationary Phase and Eluent Selection: For a compound like this compound, silica gel is a common stationary phase. The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation of Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: A flowchart illustrating the decision-making process and workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound.
References
Technical Support Center: Chiral Resolution of 3-amino-3-(pyridin-3-yl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral resolution of 3-amino-3-(pyridin-3-yl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral resolution of 3-amino-3-(pyridin-3-yl)propionic acid on a preparatory scale?
A1: The most commonly cited method for large-scale chiral resolution is through the formation of diastereomeric salts. This involves reacting the racemic N-protected amino acid with a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2] A well-documented resolving agent for N-BOC-3-amino-3-(pyridin-3-yl)propionic acid is (1R,2S)-(−)-ephedrine.[3]
Q2: Why is N-protection of the amino acid necessary before diastereomeric salt formation?
A2: N-protection, for instance with a tert-butoxycarbonyl (BOC) group, serves two main purposes. Firstly, it prevents the amino group from interfering with the salt formation at the carboxylic acid functionality. Secondly, it modifies the solubility characteristics of the molecule, which can lead to better crystallization and separation of the diastereomeric salts.
Q3: What are the critical parameters to control during the diastereomeric salt crystallization process?
A3: Key parameters to optimize for a successful diastereomeric salt resolution include the choice of solvent, the molar ratio of the resolving agent, the crystallization temperature and cooling rate, and the concentration of the solution.[4][5] Careful control of these factors is essential to maximize the yield and enantiomeric purity of the desired diastereomer.[4]
Q4: How can I determine the enantiomeric purity of my resolved 3-amino-3-(pyridin-3-yl)propionic acid?
A4: Enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[3][6] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Q5: Can I recycle the undesired enantiomer?
A5: Yes, in many resolution processes, it is possible to recover the undesired enantiomer from the mother liquor and racemize it for reuse. This can significantly improve the overall efficiency and cost-effectiveness of the process.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Diastereomeric Salt
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent System | The solubility of the diastereomeric salts is highly dependent on the solvent. If the desired salt is too soluble, the yield will be low. Experiment with different solvents or solvent mixtures to find a system where the desired salt has low solubility and the undesired salt has high solubility. For the resolution with (1R,2S)-(−)-ephedrine, ethyl acetate (EtOAc) has been shown to be effective.[3] |
| Incorrect Molar Ratio of Resolving Agent | The stoichiometry between the racemic acid and the resolving agent is crucial. A deviation from the optimal ratio can lead to incomplete salt formation or co-crystallization of the undesired diastereomer. Typically, a ratio close to 1:1 is a good starting point, but empirical optimization may be necessary. |
| Inappropriate Crystallization Temperature | If the crystallization temperature is too high, the desired salt may remain in solution. If it is too low, the undesired salt may precipitate out, contaminating the product. A slow and controlled cooling process is often beneficial.[1] |
| Precipitation of Racemic Mixture | In some cases, the racemic starting material may precipitate alongside the diastereomeric salt. Ensure complete salt formation before initiating crystallization. |
Issue 2: Low Enantiomeric Purity of the Resolved Product
| Possible Cause | Troubleshooting Step |
| Co-crystallization of the Undesired Diastereomer | This is a common issue and can be addressed by optimizing the crystallization conditions. Try adjusting the solvent, cooling rate, or the amount of resolving agent. Recrystallization of the obtained salt can also improve enantiomeric purity, though this may lead to a decrease in yield. |
| Inaccurate Measurement of Enantiomeric Excess (ee) | Ensure that your analytical method (e.g., chiral HPLC) is properly validated and optimized for the separation of the enantiomers.[6] |
| Racemization During Workup | The resolved product may be susceptible to racemization under harsh conditions (e.g., strong acid or base, high temperatures). Ensure that the workup steps, such as the liberation of the free amino acid from the salt, are performed under mild conditions. |
Issue 3: Difficulty in Isolating the Free Amino Acid from the Diastereomeric Salt
| Possible Cause | Troubleshooting Step |
| Inefficient Salt Breaking | The diastereomeric salt needs to be effectively "broken" to liberate the desired enantiomer. This is typically achieved by treatment with an acid or a base to neutralize the corresponding component of the salt. For example, after isolating the (S)-acid-(1R,2S)-ephedrine salt, treatment with a base like NaOH will deprotonate the ephedrine, allowing it to be extracted into an organic solvent, leaving the sodium salt of the (S)-acid in the aqueous phase.[3] |
| Emulsion Formation During Extraction | During the extractive workup to separate the resolving agent from the desired enantiomer, emulsions can form, making phase separation difficult. To minimize this, you can try adding brine, adjusting the pH, or performing the extraction at an elevated temperature. For instance, performing toluene extractions at 70-80 °C can minimize the number of extractions needed to remove ephedrine.[3] |
Experimental Protocols
Chiral Resolution of N-BOC-3-amino-3-(pyridin-3-yl)propionic acid via Diastereomeric Salt Formation with (1R,2S)-(−)-Ephedrine[3]
This protocol is based on a published method for the large-scale resolution of the title compound.
1. Formation of the Diastereomeric Salt:
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A solution of racemic (S/R)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic acid in ethyl acetate (EtOAc) is heated to 60-70 °C.
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A solution of (1R,2S)-(−)-ephedrine (approximately 1.1 equivalents) in EtOAc is added.
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The clear solution is then slowly cooled to 20-30 °C to induce crystallization of the less soluble diastereomeric salt, (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid, (1R,2S)-(−)-Ephedrine Salt.
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To maintain efficient stirring as the product crystallizes, additional EtOAc may be added.
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The resulting suspension is cooled to 15-25 °C and stirred for 3-5 hours.
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The solid product is collected by filtration.
2. Liberation of the Enantiopure N-BOC-Amino Acid:
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The filtered diastereomeric salt is dissolved in water at 15-25 °C.
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A solution of sodium hydroxide (NaOH) (approximately 1.1 equivalents relative to the salt) in water is added.
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Toluene is added to the resulting solution, and the mixture is heated to 70-80 °C with vigorous stirring.
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After stopping the stirring, the phases are allowed to separate, and the upper organic phase (containing the ephedrine) is removed.
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The hot aqueous phase is extracted multiple times with toluene to ensure complete removal of the ephedrine.
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The aqueous solution is then cooled and acidified to precipitate the (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic acid.
3. Deprotection to Obtain the Final Product:
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The enantiopure N-BOC-amino acid is dissolved in methanol (MeOH) and cooled to 0-5 °C.
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Hydrogen chloride (HCl) gas is bubbled through the solution while maintaining the temperature below 15 °C.
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The final product, methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride, is isolated.
Data Presentation
Table 1: Summary of a Reported Chiral Resolution Process [3]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield | Enantiomeric Purity |
| Salt Formation | Racemic N-BOC-3-amino-3-(3'-pyridyl)propionic acid | (1R,2S)-(−)-Ephedrine | EtOAc | 60-70 then cool to 15-25 | (S)-acid·(1R,2S)-ephedrine salt | 26.6% (over 2 steps) | >98% S-enantiomer |
| Salt Breaking | (S)-acid·(1R,2S)-ephedrine salt | NaOH, Toluene | Water | 70-80 | (S)-N-BOC-3-amino-3-(3'-pyridyl)propionic acid | 92.1% | >99% chemical purity |
| Deprotection | (S)-N-BOC-3-amino-3-(3'-pyridyl)propionic acid | HCl | MeOH | 0-15 | Methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride | 82% | >98% ee |
Visualizations
Caption: Experimental workflow for the chiral resolution of 3-amino-3-(pyridin-3-yl)propionic acid.
Caption: Troubleshooting logic for optimizing the chiral resolution process.
References
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. approcess.com [approcess.com]
- 5. Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
Troubleshooting low yields in the synthesis of Methyl 3-amino-3-(pyridin-3-YL)propanoate
Technical Support Center: Synthesis of Methyl 3-amino-3-(pyridin-3-YL)propanoate
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in overcoming challenges related to obtaining low yields in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies involve the aza-Michael addition of 3-aminopyridine to methyl acrylate or a multi-step synthesis starting from a protected β-amino acid precursor. The aza-Michael addition is a direct approach but can be prone to low yields and side reactions. The multi-step synthesis, while longer, can offer better control over purity and yield.
Q2: My aza-Michael reaction is resulting in a very low yield. What are the initial checks I should perform?
A2: Initially, verify the purity of your starting materials, 3-aminopyridine and methyl acrylate. Ensure that the methyl acrylate has not polymerized. Check that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using sensitive catalysts. Finally, confirm your reaction monitoring method (e.g., TLC, LC-MS) is effective at distinguishing starting materials from the product.
Q3: What are some common side products in the aza-Michael addition of 3-aminopyridine to methyl acrylate?
A3: Common side products can include the formation of the di-adduct, where two molecules of methyl acrylate add to the amino group of 3-aminopyridine. Polymerization of methyl acrylate is also a frequent issue. Depending on the reaction conditions, other side-reactions catalyzed by acids or bases might occur.
Q4: How can I effectively purify this compound?
A4: Purification can typically be achieved by column chromatography on silica gel. Recrystallization from a suitable solvent system is also a viable method for obtaining highly pure material. In some protocols, the product is isolated and purified as a dihydrochloride salt, which can aid in crystallization and handling.[1]
Troubleshooting Guide for Low Yields
This section addresses specific issues that can lead to low yields and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inefficient Reaction Conditions: The chosen catalyst or solvent may not be optimal. | - Catalyst Screening: If uncatalyzed, consider adding a catalyst. Protic acids (e.g., HCl, H₂SO₄) or Lewis acids can promote the reaction, but may also lead to degradation.[2] Consider using milder catalysts like imidazolium chloride or ytterbium triflate. - Solvent Effects: If the reaction is slow, changing the solvent polarity could improve the reaction rate. Solvent-free conditions at elevated temperatures have also been shown to be effective for aza-Michael additions. |
| Low Reactivity of 3-Aminopyridine: The nucleophilicity of the pyridine nitrogen might interfere with the desired reaction. | - Protecting Groups: While more complex, protecting the pyridine nitrogen could be considered, though this adds extra synthetic steps. - Alternative Activation: Investigate methods that activate the methyl acrylate, for example, through the use of specific catalysts. | |
| Formation of Multiple Products | Di-addition Product: The initial product reacts with another molecule of methyl acrylate. | - Control Stoichiometry: Use a slight excess of 3-aminopyridine relative to methyl acrylate. - Slow Addition: Add the methyl acrylate slowly to the reaction mixture to maintain a low concentration, which disfavors the second addition. |
| Polymerization of Methyl Acrylate: The acrylate monomer polymerizes under the reaction conditions. | - Lower Reaction Temperature: If the reaction is run at elevated temperatures, try lowering it. - Add Inhibitor: Ensure your methyl acrylate contains a polymerization inhibitor if it is not being used immediately after purification. - Degas Solvents: Remove oxygen from the reaction mixture as it can promote radical polymerization. | |
| Difficult Product Isolation | Product is too soluble in the work-up solvent: The product is lost during the extraction phase. | - Salt Formation: Convert the product to its hydrochloride salt, which is often a crystalline solid and can be isolated by filtration.[1] - Solvent Selection: Carefully select extraction and washing solvents to maximize product recovery. |
| Emulsion formation during work-up: The aqueous and organic layers do not separate cleanly. | - Addition of Brine: Wash the organic layer with a saturated sodium chloride solution to break up emulsions. - Filtration: Filter the mixture through a pad of celite. |
Data Presentation
The following table summarizes the yield of a key intermediate in a multi-step synthesis of Methyl (S)-3-amino-3-(pyridin-3-YL)propanoate, as reported in the literature.
| Step | Reaction | Yield | Reference |
| 1 | Synthesis of (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid, (1R,2S)-(−)-Ephedrine Salt | 26.6% (over two steps) | --INVALID-LINK--[1] |
| 2 | Conversion to (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid | 92.1% | --INVALID-LINK--[1] |
Experimental Protocols
Protocol 1: Multi-Step Synthesis of Methyl (S)-3-Amino-3-(3'-pyridyl)propionate Dihydrochloride Salt[1]
This protocol outlines a robust, multi-step synthesis that allows for good control of stereochemistry and purity.
Step 1: Preparation of (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid (17)
A beaker is charged with 25.11 g (0.058 mol) of (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid, (1R,2S)-(−)-Ephedrine Salt (16) and 50.0 g of water at 15−25 °C, resulting in a clear solution. Within 10−20 min a solution of 2.63 g (0.066 mol) of NaOH in 23.3 g of water is added. The resulting suspension is cooled to 5−10 °C, filtered, and washed with THF. The unified filtrates are reduced by distillation. Ethyl acetate is added, and the solvent is distilled off to remove THF. To the resulting aqueous emulsion, 64.6 g of sodium chloride and 100.5 g of EtOAc are added. The phases are separated, and the aqueous phase is washed with EtOAc. The combined organic phases are concentrated to yield the product.
Step 2: Synthesis of Methyl (S)-3-Amino-3-(3'-pyridyl)propionate, Dihydrochloride Salt (1)
A total of 9.93 g (0.037 mol) of the product from Step 1 is dissolved in 45.8 g of MeOH, and the solution is cooled to 0−5 °C. Over 2−3 h, 34.2 g (0.938 mol) of hydrogen chloride gas is bubbled into the solution while maintaining the temperature below 15 °C. The reaction progress is monitored until completion. The product is then isolated.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yields
References
Identification of impurities in Methyl 3-amino-3-(pyridin-3-YL)propanoate synthesis
Technical Support Center: Synthesis of Methyl 3-amino-3-(pyridin-3-YL)propanoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning the identification and characterization of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture shows multiple spots on TLC/peaks in HPLC analysis besides the desired product. What are the likely impurities?
A1: In the synthesis of this compound, which is commonly prepared via a Michael addition of 3-aminopyridine to methyl acrylate, several impurities can arise. These can be broadly categorized as:
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Unreacted Starting Materials: Residual 3-aminopyridine or methyl acrylate.
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Isomeric Byproducts: The reaction can potentially lead to the formation of regioisomers if the amino group of 3-aminopyridine adds to the methyl acrylate at a different position, or if isomeric starting materials are present.
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Side-Reaction Products: A common side reaction is the addition of a second molecule of methyl acrylate to the product, forming a di-adduct.[1]
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Degradation Products: Hydrolysis of the methyl ester group to a carboxylic acid can occur if water is present, especially under acidic or basic conditions.[2][3] Decarboxylation of the resulting β-amino acid is also a possibility under certain conditions.[4]
Q2: I am observing a peak with the same mass-to-charge ratio (m/z) as my product in the LC-MS, but with a different retention time in the HPLC. What could this be?
A2: This observation strongly suggests the presence of an isomer. In the context of this synthesis, the most probable isomer is Methyl 3-amino-3-(pyridin-2-yl)propanoate or Methyl 3-amino-3-(pyridin-4-yl)propanoate. This can occur if your 3-aminopyridine starting material contains isomeric impurities (2-aminopyridine or 4-aminopyridine). These isomers have the same molecular weight as the desired product and would therefore show the same m/z value in a mass spectrometer. Their different structural arrangements, however, would lead to different retention times on an HPLC column.[5][6][7]
Q3: My NMR spectrum shows unexpected signals. How can I identify the impurities?
A3: NMR spectroscopy is a powerful tool for structure elucidation.[7]
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Unreacted 3-aminopyridine: Look for characteristic signals of the pyridine ring protons and the amine protons of 3-aminopyridine.[8][9]
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Unreacted methyl acrylate: Characteristic vinyl proton signals (typically between 5.8 and 6.4 ppm) and a singlet for the methyl ester protons (around 3.7 ppm) would be indicative of residual methyl acrylate.[10][11]
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Isomeric Impurities: The substitution pattern on the pyridine ring significantly affects the chemical shifts of the ring protons. Comparing the aromatic region of your spectrum to reference spectra of 2-, 3-, and 4-substituted pyridines can help identify isomers. 2D NMR techniques like COSY and HMBC can further help in assigning the proton and carbon signals and confirming the connectivity.
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Hydrolysis Product: The appearance of a broad singlet corresponding to a carboxylic acid proton (often >10 ppm) and the disappearance of the methyl ester singlet would suggest hydrolysis.
Q4: How can I confirm the identity of a suspected impurity?
A4: A combination of analytical techniques is often necessary for unambiguous identification:
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High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the impurity, allowing you to determine its elemental composition and confirm its molecular formula.
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Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer and analyzing the fragmentation pattern can provide structural information.
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2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for determining the complete chemical structure of an unknown compound.[7]
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Reference Standards: The most definitive way to confirm an impurity's identity is to compare its chromatographic and spectroscopic data with that of a certified reference standard.
Impurity Identification Data
The following table summarizes potential impurities in the synthesis of this compound and their expected analytical data.
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key Analytical Observations |
| Product | This compound | C₉H₁₂N₂O₂ | 180.20 | 181.09 | The desired product. |
| Starting Material | 3-Aminopyridine | C₅H₆N₂ | 94.11 | 95.06 | Characteristic pyridine and amine signals in NMR. Elutes earlier than the product in reversed-phase HPLC. |
| Starting Material | Methyl Acrylate | C₄H₆O₂ | 86.09 | N/A (often not ionized well by ESI) | Characteristic vinyl and methyl ester signals in ¹H NMR. Volatile, may be observed by GC-MS. |
| Isomeric Impurity | Methyl 3-amino-3-(pyridin-2-yl)propanoate | C₉H₁₂N₂O₂ | 180.20 | 181.09 | Same m/z as the product, but different HPLC retention time and NMR spectrum (different aromatic proton splitting pattern). |
| Isomeric Impurity | Methyl 3-amino-3-(pyridin-4-yl)propanoate | C₉H₁₂N₂O₂ | 180.20 | 181.09 | Same m/z as the product, but different HPLC retention time and NMR spectrum. |
| Side-Product | Methyl 3-((2-methoxycarbonylethyl)amino)-3-(pyridin-3-yl)propanoate (Di-adduct) | C₁₃H₁₈N₂O₄ | 266.29 | 267.13 | Higher molecular weight. Additional signals in NMR corresponding to the second propanoate chain. |
| Degradation Product | 3-Amino-3-(pyridin-3-yl)propanoic acid (Hydrolysis product) | C₈H₁₀N₂O₂ | 166.18 | 167.08 | Lower molecular weight. Absence of the methyl ester signal and presence of a carboxylic acid signal in NMR. |
| Degradation Product | 3-Pyridin-3-ylethanamine (Decarboxylation product) | C₇H₁₀N₂ | 122.17 | 123.09 | Lower molecular weight. Absence of the propanoate chain signals in NMR. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol outlines a general method for separating the target compound from its potential impurities. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For better separation of polar pyridine isomers, a mixed-mode or hydrogen-bonding column can be effective.[5][6][12]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or MS with Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: NMR Spectrometer (300 MHz or higher recommended for better resolution).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).
-
¹H NMR: Acquire a standard proton NMR spectrum. Pay close attention to the aromatic region (7.0-9.0 ppm) for pyridine ring protons, the aliphatic region for the propanoate chain, and the amine proton signal.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments.
-
2D NMR (if necessary for unknown impurities):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within the propanoate chain and within the pyridine ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Visualizations
Caption: Workflow for impurity identification and troubleshooting.
References
- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation | MDPI [mdpi.com]
- 2. Hydrolysis of methyl propanoate gives _______ and ________. - askIITians [askiitians.com]
- 3. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
- 9. 3-Aminopyridine [webbook.nist.gov]
- 10. ovid.com [ovid.com]
- 11. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Improving the diastereoselectivity of reactions involving pyridyl-beta-amino esters
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in improving the diastereoselectivity of reactions involving pyridyl-β-amino esters.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low diastereoselectivity (e.g., d.r. < 5:1). What are the primary factors to investigate?
A1: Low diastereoselectivity can stem from several factors that influence the energy of the diastereomeric transition states. The primary parameters to investigate are:
-
Catalyst System: The choice of catalyst is paramount. For asymmetric syntheses, chiral phosphoric acids, metal complexes (e.g., Cu, Rh, Ru), or chiral primary and secondary amines are often employed. The catalyst's structure, including its ligands and chiral backbone, directly controls the facial selectivity of the reaction. Consider screening different catalyst families or modifying the ligands on a promising metal catalyst.
-
Reaction Temperature: Lowering the reaction temperature is a classic strategy to enhance diastereoselectivity. Reactions run at lower temperatures (e.g., -20 °C to -78 °C) favor the kinetically controlled product, which often corresponds to the major diastereomer, by increasing the energy difference between competing transition states.
-
Solvent Choice: The solvent's polarity and coordinating ability can significantly impact the reaction's stereochemical outcome. Non-polar, aprotic solvents like toluene, MTBE, or dichloromethane (CH2Cl2) often provide better selectivity by minimizing interference with the catalyst-substrate complex. Highly polar or coordinating solvents like THF or alcohols can sometimes disrupt the organized transition state assembly.
-
Substrate Structure: The steric and electronic properties of the protecting group on the β-amino ester (e.g., Boc vs. Cbz) and the ester group itself (e.g., methyl vs. tert-butyl) can influence the preferred direction of attack.
Q2: How does the choice of solvent specifically affect the stereochemical outcome?
A2: Solvents can influence diastereoselectivity in several ways:
-
Solvation of the Transition State: Solvents can preferentially stabilize one transition state over another. Polar solvents might stabilize more polar, charge-separated transition states, which may not be the most selective pathway.
-
Catalyst Aggregation: In some cases, the solvent can affect the aggregation state of the catalyst. Changes in aggregation can alter the catalyst's active structure and, consequently, its stereodirecting ability.
-
Interference with Hydrogen Bonding: In reactions catalyzed by Brønsted acids (like chiral phosphoric acids) or organocatalysts that rely on hydrogen bonding, coordinating solvents can compete for hydrogen bond sites, disrupting the chiral environment and lowering selectivity. It is recommended to screen a variety of solvents with different polarities and coordinating properties.
Q3: The reaction is not proceeding to completion or the yield is very low. How can I improve conversion without compromising selectivity?
A3: Balancing yield and selectivity is a common challenge.
-
Check Catalyst Activity: Ensure the catalyst is pure and active. Some catalysts are sensitive to air or moisture and may require handling under an inert atmosphere.
-
Increase Reaction Time: The simplest approach is to extend the reaction time. Monitor the reaction by TLC or LCMS to determine if conversion is slowly increasing.
-
Slightly Increase Temperature: While lower temperatures favor selectivity, a marginal increase (e.g., from -78 °C to -60 °C) might be necessary to achieve a reasonable reaction rate. The effect on diastereomeric ratio (d.r.) should be carefully monitored.
-
Increase Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the reaction rate. However, this also increases costs and can complicate purification.
-
Use of Additives: In some systems, additives can enhance reactivity. For instance, in certain CuH-catalyzed reactions, the addition of t-BuOH has been shown to improve both yield and stereoselectivity.
Q4: I am observing epimerization of the product during workup or purification. What are the likely causes and solutions?
A4: The stereocenter alpha to the ester carbonyl can be susceptible to epimerization, especially under basic conditions.
-
Workup Conditions: Avoid strongly basic workup procedures. Use a neutral or mildly acidic quench, such as saturated aqueous NH4Cl solution.
-
Purification: When performing column chromatography, the choice of eluent is important. If the product is sensitive, avoid using eluents containing strong bases like triethylamine unless necessary. Sometimes, deactivation of silica gel with a small amount of a non-basic additive can prevent on-column epimerization.
-
Protecting Group: The nature of the amine protecting group can influence the acidity of the α-proton. If epimerization is a persistent issue, consider using a different protecting group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (d.r. < 5:1) | 1. Suboptimal reaction temperature. 2. Incorrect solvent choice. 3. Ineffective catalyst or ligand. 4. Steric or electronic properties of the substrate are not ideal. | 1. Lower the reaction temperature (e.g., -40 °C, -78 °C). 2. Screen a range of aprotic solvents (e.g., Toluene, MTBE, CH2Cl2, Hexane). 3. Screen different chiral catalysts or modify ligands. 4. Experiment with different N-protecting groups (e.g., Boc, Cbz) or ester groups (e.g., Me, Et, t-Bu). |
| Poor Yield / Low Conversion | 1. Catalyst deactivation (moisture, air). 2. Insufficient reaction time or temperature. 3. Low intrinsic reactivity of substrates. 4. High reactant concentration leading to side reactions. | 1. Ensure strictly anhydrous conditions and use an inert atmosphere (N2 or Ar). 2. Increase reaction time or cautiously raise the temperature, monitoring d.r. 3. Increase catalyst loading or screen for a more active catalyst. 4. Perform the reaction at a lower concentration. |
| Inconsistent Results | 1. Purity of reagents (substrates, solvent, catalyst). 2. Trace amounts of water. 3. Variations in reaction setup or temperature control. | 1. Purify all reagents before use; use freshly distilled, anhydrous solvents. 2. Dry glassware thoroughly and use molecular sieves. 3. Ensure consistent stirring, rate of addition, and accurate temperature monitoring. |
| Product Epimerization | 1. Basic conditions during workup or purification. 2. Prolonged exposure to silica gel during chromatography. 3. Thermally induced epimerization. | 1. Use a neutral or mildly acidic quench (e.g., sat. NH4Cl). 2. Deactivate silica gel if necessary or use a different stationary phase (e.g., alumina). 3. Ensure all purification steps are performed at room temperature or below. |
Data Presentation: Effect of Reaction Parameters on a Model Mannich Reaction
The following table summarizes the typical effects of catalyst, solvent, and temperature on the diastereoselective Mannich reaction between an N-Boc pyridyl imine and a silyl ketene acetal.
| Entry | Catalyst (2 mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (anti/syn) |
| 1 | Chiral Cu(OAc)2 / (R)-BINAP | THF | -20 | 96 | 95:5 |
| 2 | Chiral Cu(OAc)2 / (R)-BINAP | Toluene | -20 | 92 | 97:3 |
| 3 | Chiral Cu(OAc)2 / (R)-BINAP | CH2Cl2 | -20 | 90 | 94:6 |
| 4 | Chiral Cu(OAc)2 / (R)-BINAP | Toluene | 0 | 98 | 88:12 |
| 5 | Chiral Phosphoric Acid (CPA-1) | Toluene | -40 | 85 | >99:1 |
| 6 | Chiral Phosphoric Acid (CPA-1) | MTBE | -40 | 88 | 98:2 |
| 7 | Proline | DMSO | RT | 75 | 60:40 |
Note: Data is representative and compiled for illustrative purposes based on typical outcomes in asymmetric catalysis.
Key Experimental Protocol
General Procedure for a Chiral Phosphoric Acid-Catalyzed Asymmetric Mannich Reaction
-
Preparation: To a flame-dried, argon-purged reaction vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., TRIP, 0.02 equiv).
-
Reagent Addition: Add the aldehyde (1.2 equiv) and the amine (1.0 equiv) to the vial. Dissolve the components in the chosen anhydrous solvent (e.g., toluene, 0.1 M). Add activated 4 Å molecular sieves.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for in-situ formation of the imine.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a cryocooler or a suitable cooling bath.
-
Nucleophile Addition: Add the pyridyl-β-amino ester nucleophile (1.5 equiv) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature for the required time (e.g., 12-48 hours). Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 or NH4Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The diastereomeric ratio (d.r.) of the crude product can be determined by 1H NMR analysis. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Visual Guides
Caption: A typical workflow for asymmetric reactions.
Technical Support Center: Scalable Synthesis of Enantiomerically Pure Methyl 3-amino-3-(pyridin-3-YL)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of enantiomerically pure Methyl 3-amino-3-(pyridin-3-YL)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing enantiomerically pure β-amino acid esters like this compound?
A1: The main approaches for synthesizing β-amino acid esters can be categorized as follows:
-
Homologation from α-amino acids: This involves extending the carbon chain of a readily available α-amino acid. The Arndt-Eistert synthesis is a classic example of this method.[1]
-
Conjugate Addition Reactions (Aza-Michael Reaction): This is a highly atom-economical method where a nitrogen-containing nucleophile is added to an α,β-unsaturated ester.[1] Catalytic asymmetric versions are particularly effective for producing enantioenriched β-amino esters.[1]
-
Addition of Enolates to Imines (Mannich-type Reaction): This strategy involves the reaction of an enolate with an imine. Asymmetric variations of the Mannich reaction are well-established for controlling stereochemistry.[1][2]
-
Asymmetric Hydrogenation: This method typically involves the hydrogenation of enamine precursors using chiral catalysts, such as Rhodium complexes with Josiphos-type ligands, to achieve high yields and enantioselectivity.[3]
-
Dynamic Kinetic Resolution: This technique can be applied to racemic β-substituted-α-keto esters, using a chiral catalyst (e.g., Ru(II)-based) to selectively reduce one enantiomer, allowing for the conversion of the other to the desired form.[4]
Q2: Which synthetic route is most suitable for a scalable synthesis?
A2: For scalability, catalytic methods like asymmetric hydrogenation and conjugate addition are often preferred due to their efficiency and the use of substoichiometric amounts of chiral agents. The choice depends on factors such as the availability and cost of starting materials, catalyst cost and stability, and the robustness of the reaction conditions. Conjugate addition is noted for its high atom economy, which is a significant advantage in large-scale production.[1]
Q3: What are the common challenges in the synthesis of enantiomerically pure β-amino esters?
A3: Common challenges include:
-
Achieving high enantioselectivity (ee%).
-
Controlling diastereoselectivity when multiple stereocenters are formed.
-
Preventing side reactions, such as racemization or polymerization.
-
Developing scalable and cost-effective purification methods to remove catalysts and byproducts.
-
Ensuring the stability of starting materials and products.
Experimental Protocol: Asymmetric Conjugate Addition
This protocol describes a representative method for the synthesis of enantiomerically pure this compound via an asymmetric aza-Michael addition.
Reaction Scheme:
(Pyridin-3-yl)methanamine + Methyl acrylate → this compound
Materials:
-
(Pyridin-3-yl)methanamine
-
Methyl acrylate
-
Chiral Catalyst (e.g., a copper(II)-chiral bisoxazoline complex)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the chiral catalyst (1-5 mol%).
-
Add the solvent and stir to dissolve the catalyst.
-
Add (Pyridin-3-yl)methanamine (1.0 equivalent) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).
-
Slowly add methyl acrylate (1.1 equivalents) to the reaction mixture over a period of 1-2 hours.
-
Stir the reaction mixture at the specified temperature for 12-48 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantiomerically pure this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Check the quality and activity of the catalyst. |
| Decomposition of starting material or product | - Run the reaction at a lower temperature. - Use a less reactive solvent. - Ensure the reaction is under an inert atmosphere. | |
| Low Enantioselectivity (ee%) | Inactive or inappropriate catalyst | - Use a fresh batch of catalyst. - Screen different chiral ligands and metal precursors. - Ensure the catalyst is handled under anhydrous and anaerobic conditions. |
| Racemization of the product | - Lower the reaction temperature. - Use a milder workup procedure. - Avoid strongly acidic or basic conditions during purification. | |
| Formation of Side Products | Dimerization or polymerization of methyl acrylate | - Add the methyl acrylate slowly to the reaction mixture. - Maintain a low reaction temperature. |
| Reaction with solvent | - Choose a non-reactive solvent. | |
| Difficulty in Purification | Co-elution of product and catalyst | - Use a different eluent system for column chromatography. - Consider a catalyst that can be more easily removed (e.g., by precipitation or filtration). |
| Product instability on silica gel | - Use a deactivated silica gel (e.g., with triethylamine). - Consider alternative purification methods like crystallization. |
Quantitative Data Summary
The following table presents representative data for the optimization of the asymmetric conjugate addition reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | Toluene | 25 | 24 | 75 | 85 |
| 2 | 5 | Toluene | 25 | 24 | 85 | 92 |
| 3 | 5 | DCM | 25 | 24 | 82 | 90 |
| 4 | 5 | Toluene | 0 | 48 | 90 | 98 |
| 5 | 5 | Toluene | 40 | 12 | 88 | 80 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
- 4. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
Technical Support Center: Catalyst Removal in Methyl 3-amino-3-(pyridin-3-YL)propanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-3-(pyridin-3-YL)propanoate and related compounds. The focus is on the effective removal of catalysts commonly employed in these reactions to ensure product purity and meet regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in the synthesis of compounds like this compound, and how do they influence the removal strategy?
A1: The synthesis of chiral amines and related esters often involves catalytic hydrogenation or other cross-coupling reactions. The choice of catalyst is critical and dictates the subsequent purification strategy.
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are frequently used for hydrogenation steps.[1] These are solid catalysts and are theoretically easier to remove via filtration. However, fine particles and leaching can present challenges.
-
Homogeneous Catalysts: Soluble catalysts, such as Palladium(II) acetate (Pd(OAc)₂) or Wilkinson's catalyst, are used in various cross-coupling reactions.[2] Since they are dissolved in the reaction mixture, their removal requires more sophisticated techniques like scavenging, chromatography, or crystallization.[2][3]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the US and EU FDA have stringent guidelines for elemental impurities in drug products.[4] For palladium, a common catalyst, the permitted daily exposure (PDE) limit is typically low, often requiring residual levels in the final API to be below 10 ppm.[5] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q3: How can I quantify the amount of residual catalyst in my product?
A3: Several analytical techniques are available to determine the concentration of residual metals with high accuracy.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a widely used and highly sensitive method for quantifying trace and ultra-trace elements.[6][7]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): While slightly less sensitive than ICP-MS, it is also a robust and common technique for measuring residual metals.[7]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): This is a rapid and simple non-destructive method for determining palladium residues in APIs.[5]
-
Rapid Fluorometric Methods: For high-throughput screening during process development, catalysis-based fluorometric assays can provide quick estimations of palladium levels.[7][8]
Troubleshooting Guides
Problem 1: Incomplete Removal of Heterogeneous Catalyst (e.g., Pd/C) by Filtration
Symptoms:
-
The filtrate appears gray or black.
-
Analysis (e.g., ICP-MS) of the product shows high levels of residual palladium despite filtration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Fines Passing Through Filter | 1. Use a Finer Filter Medium: Switch from standard filter paper to a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE).[3] 2. Utilize a Filter Aid: Employ a pad of Celite® or a similar filter aid. This creates a fine matrix that can trap smaller catalyst particles.[3][9] 3. Double Filtration: Pass the filtrate through a second, fresh filter pad.[3] |
| Colloidal Palladium Formation | 1. Adsorption: Before filtration, stir the reaction mixture with activated carbon. Activated carbon can adsorb finely dispersed or colloidal palladium particles.[10] 2. Flocculation: In some cases, adding a small amount of a flocculating agent can help aggregate fine particles, making them easier to filter. |
| Catalyst Leaching (Soluble Palladium) | 1. Switch Removal Method: If palladium has leached into the solution, filtration alone will be ineffective.[3] Proceed with a method suitable for homogeneous catalysts, such as using a scavenger.[3] |
Problem 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the desired limit after treatment with a scavenger resin or reagent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3][11] 2. Solvent Compatibility: Ensure the scavenger is effective in your solvent system. Some are optimized for aqueous media, others for organic solvents.[3] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, phosphine-based) to find the most effective one for your specific reaction conditions.[4] |
| Insufficient Scavenger Amount or Contact Time | 1. Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used. A common starting point is 4-10 equivalents relative to the initial catalyst loading.[4] 2. Extend Reaction Time: Allow for longer stirring/mixing of the scavenger with the product solution (e.g., from 1-2 hours to 16-24 hours).[2][4] 3. Increase Temperature: Gently heating the mixture can sometimes improve scavenging kinetics, but should be done cautiously to avoid product degradation. |
| Product Binding to Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[3] 2. Wash the Scavenger: After removing the scavenger by filtration, wash it with a small amount of fresh solvent to recover any bound product and combine the filtrates.[3] |
Experimental Protocols
Protocol 1: Removal of Pd/C by Celite® Filtration
Objective: To remove a heterogeneous palladium on carbon catalyst from a reaction mixture.
Materials:
-
Reaction mixture containing Pd/C
-
Celite® 545 (or similar filter aid)
-
Buchner funnel and filter flask
-
Filter paper (sized to the funnel)
-
Reaction solvent for creating a slurry and washing
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Safety First: Pd/C can be pyrophoric, especially when dry and exposed to air.[12][13] Always handle it in a well-ventilated fume hood and keep it moist with solvent.
-
Prepare the Filter Pad:
-
Place a piece of filter paper in the Buchner funnel.
-
In a separate beaker, create a slurry of Celite® in the reaction solvent (a layer of 1-2 cm in the funnel is typical).
-
Wet the filter paper with the solvent, apply a gentle vacuum, and then pour the Celite® slurry into the funnel to form an even pad.
-
Gently press the pad down to ensure it is compact. Wash the pad with a small amount of fresh solvent.
-
-
Filtration:
-
Ensure the reaction mixture is under an inert atmosphere.
-
Carefully decant or cannula transfer the reaction mixture onto the center of the Celite® pad. Avoid disturbing the pad surface.
-
Apply a gentle vacuum to draw the solution through the filter.
-
-
Washing:
-
Once the bulk of the solution has passed through, wash the reaction flask with a small amount of fresh solvent and transfer this to the filter cake to recover residual product.
-
Wash the filter cake with 2-3 small portions of fresh solvent, allowing the cake to go dry only on the final wash.
-
-
Waste Disposal:
-
Do not allow the filter cake containing Pd/C to dry completely in the open.[14]
-
Carefully quench the filter cake by adding it to a dedicated waste container with water.
-
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger Resin
Objective: To remove dissolved palladium species from a product solution.
Materials:
-
Product solution containing dissolved palladium
-
Solid-supported thiol scavenger resin (e.g., SiliaMetS Thiol, ISOLUTE® Si-Thiol)
-
Reaction vessel with magnetic stirring
-
Filtration apparatus
Procedure:
-
Determine Scavenger Amount: Based on the initial amount of palladium catalyst used, calculate the required mass of the scavenger resin. A typical starting point is 4-10 equivalents. Refer to the manufacturer's data for the scavenger's capacity (mmol/g).
-
Scavenging:
-
Add the calculated amount of scavenger resin to the product solution in a flask equipped with a stir bar.
-
Stir the mixture vigorously to ensure good contact between the resin and the solution.
-
The required time can range from 2 to 24 hours. Monitor the progress by taking small aliquots and analyzing for residual palladium.
-
-
Removal of Scavenger:
-
Once scavenging is complete, turn off the stirring and allow the resin to settle.
-
Remove the resin by filtration. A simple gravity filtration through a cotton plug in a pipette or a funnel is often sufficient.[3]
-
-
Product Recovery:
-
Wash the filtered scavenger resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates, which now contain the purified product.
-
-
Analysis:
-
Submit a sample of the purified solution for analysis (e.g., ICP-MS) to confirm that the residual palladium level is within the acceptable range.
-
Visualized Workflows
Here are diagrams illustrating the decision-making process and experimental workflows for catalyst removal.
Caption: Decision tree for selecting a catalyst removal method.
Caption: General workflow for palladium removal using a scavenger.
References
- 1. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 2. spinchem.com [spinchem.com]
- 3. benchchem.com [benchchem.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. engineerlive.com [engineerlive.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. sarponggroup.com [sarponggroup.com]
Validation & Comparative
A Comparative Analysis of Catalysts for Pyridyl-β-Amino Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridyl-β-amino esters, key structural motifs in numerous pharmaceuticals, is a critical endeavor in medicinal chemistry. The selection of an appropriate catalyst is paramount to achieving high yields and stereoselectivity. This guide provides an objective comparison of the performance of various catalytic systems for the synthesis of these valuable compounds, supported by experimental data and detailed protocols.
At a Glance: Comparative Catalyst Performance
The following table summarizes the performance of representative organocatalysts, metal-based catalysts, and biocatalysts in the synthesis of pyridyl-β-amino esters. It is important to note that direct comparison is challenging due to the variability in substrates and reaction conditions reported in the literature. However, this summary provides a valuable overview of the expected performance of each catalyst class.
| Catalyst Type | Representative Catalyst | Reaction Type | Substrate Scope | Yield (%) | Enantioselectivity (ee %) | Diastereoselectivity (dr) | Key Advantages | Key Disadvantages |
| Organocatalyst | (S)-Proline | Asymmetric Mannich Reaction | Broad (aldehydes, ketones, imines) | 75-95 | 90-99 | >95:5 | Metal-free, readily available, low toxicity, high stereoselectivity. | Higher catalyst loading may be required, reaction times can be long. |
| Metal-Based Catalyst | Copper(I) Chloride / Chiral Ligand | Asymmetric Aza-Michael Addition | α,β-Unsaturated esters and amines | 62-99 | 90-98 | N/A | High yields, broad substrate scope, mild reaction conditions. | Potential for metal contamination in the final product, ligand synthesis can be complex. |
| Biocatalyst | Candida antarctica Lipase B (CALB) | Kinetic Resolution of Racemic Esters | Racemic β-amino esters | ~50 (for each enantiomer) | >99 | N/A | Excellent enantioselectivity, mild and environmentally friendly conditions. | Theoretical maximum yield of 50% for a single enantiomer, requires resolution of a racemic mixture. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed look at the methodologies for each catalyst type, including representative experimental protocols and a discussion of their mechanisms.
Organocatalysis: The Asymmetric Mannich Reaction
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of potentially toxic and expensive metals. The proline-catalyzed asymmetric Mannich reaction is a classic example, enabling the three-component coupling of an aldehyde, an amine, and a ketone to furnish β-amino carbonyl compounds with high stereocontrol.
Experimental Protocol: (S)-Proline-Catalyzed Three-Component Mannich Reaction
This protocol is adapted from the work of List et al. and is a general procedure for the synthesis of β-amino ketones, which can be further converted to the corresponding esters.
-
Reaction Setup: To a vial is added 3-pyridinecarboxaldehyde (1.0 mmol), p-anisidine (1.1 mmol), and (S)-proline (0.1 mmol, 10 mol%). The mixture is stirred in acetone (4.0 mL) at room temperature.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired pyridyl-β-amino ketone.
Metal-Based Catalysis: Copper-Catalyzed Asymmetric Aza-Michael Addition
Transition metal catalysis offers a versatile and efficient route to a wide range of organic compounds. Copper-catalyzed asymmetric aza-Michael addition of amines to α,β-unsaturated esters is a powerful method for the synthesis of β-amino esters. The use of chiral ligands allows for high enantioselectivity.[1][2]
Experimental Protocol: Copper(I)-Catalyzed Aza-Michael Addition
This protocol is a general representation of a copper-catalyzed conjugate addition.
-
Catalyst Preparation: In a glovebox, CuCl (0.05 mmol, 5 mol%) and a chiral bis(oxazoline) (BOX) ligand (0.055 mmol, 5.5 mol%) are stirred in anhydrous THF (1.0 mL) for 1 hour.
-
Reaction Setup: To the prepared catalyst solution is added ethyl 3-(pyridin-3-yl)acrylate (1.0 mmol). The mixture is cooled to 0 °C, and then a solution of benzylamine (1.2 mmol) in THF (1.0 mL) is added dropwise.
-
Reaction Execution: The reaction mixture is stirred at 0 °C for 24 hours. The reaction progress is monitored by TLC.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by column chromatography to yield the desired pyridyl-β-amino ester.
Biocatalysis: Lipase-Catalyzed Kinetic Resolution
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. Lipases are commonly employed for the kinetic resolution of racemic mixtures. In the context of pyridyl-β-amino ester synthesis, a lipase can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the two enantiomers.[3][4]
Experimental Protocol: Candida antarctica Lipase B (CALB) Catalyzed Hydrolysis
This protocol describes a typical enzymatic kinetic resolution of a racemic β-amino ester.
-
Reaction Setup: To a solution of racemic ethyl 3-amino-3-(pyridin-3-yl)propanoate (1.0 mmol) in a phosphate buffer (20 mL, 0.1 M, pH 7.2) is added Candida antarctica lipase B (CALB, 50 mg).
-
Reaction Execution: The suspension is shaken at 30 °C. The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is stopped at or near 50% conversion.
-
Workup and Purification: The enzyme is filtered off. The pH of the filtrate is adjusted to 9-10 with a suitable base, and the unreacted ester is extracted with an organic solvent (e.g., ethyl acetate). The pH of the aqueous layer is then adjusted to 2-3 with a suitable acid, and the resulting amino acid is extracted with an organic solvent. Both extracts are dried and concentrated to yield the enantiomerically enriched ester and acid.
Visualizing the Pathways: Catalytic Cycles and Workflows
To further elucidate the processes described, the following diagrams illustrate the proposed catalytic cycles and experimental workflows.
Conclusion
The synthesis of pyridyl-β-amino esters can be effectively achieved through various catalytic methods, each with its own set of advantages and limitations. Organocatalysis, particularly the proline-catalyzed Mannich reaction, offers a metal-free and highly stereoselective route. Metal-based catalysis, such as copper-catalyzed aza-Michael addition, provides high yields and broad substrate applicability. Biocatalysis, through enzymatic kinetic resolution, stands out for its exceptional enantioselectivity and environmentally friendly conditions, albeit with a theoretical yield limitation of 50% for the desired enantiomer. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, scale, and tolerance for potential impurities. This guide provides the foundational information to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to the Biological Activities of Methyl 3-amino-3-(pyridin-3-YL)propanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of Pyridine-Containing Analogs
Several classes of compounds structurally related to Methyl 3-amino-3-(pyridin-3-YL)propanoate have demonstrated notable in vitro anticancer activity. These analogs often feature the pyridine ring as a key pharmacophore and exhibit cytotoxicity against various cancer cell lines.
Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds that have shown promising anticancer effects. Their mechanism of action is often attributed to the modulation of critical cellular signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [1] |
| MCF-7 (Breast) | 30.88 ± 14.44 | [1] | |
| B16F10 (Melanoma) | 64.81 ± 15.78 | [1] | |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [1] |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [1] |
| HT-29 (Colon) | 10.11 ± 0.70 | [1] |
Triazolotriazine Derivatives
A series of 4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][4]triazolo[4,3-b][2][3][4]triazin-6-yl)phenol derivatives have been synthesized and evaluated for their anticancer activity, demonstrating potent inhibition of hepatocellular carcinoma cells.
Table 2: Cytotoxicity of Triazolotriazine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12g | HepG2 (Liver) | 3.06 | [5] |
| Compound 12d | HT-29 (Colon) | 9.62 | [5] |
| Compound 11a | MDA-MB-231 (Breast) | 19.8 | [5] |
Experimental Protocols: Anticancer Assays
The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathway in Cancer
Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target in cancer therapy.
Antibacterial Activity of Pyridine-Containing Analogs
Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone represent a class of analogs that have been investigated for their antibacterial properties, showing activity primarily against Gram-positive bacteria.
3-(Pyridine-3-yl)-2-oxazolidinone Derivatives
These compounds are analogs of the clinically used antibiotic linezolid and have been modified to incorporate a pyridine ring.
Table 3: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 21b | S. aureus (ATCC25923) | 4 | [6] |
| S. pneumoniae (ATCC49619) | 2 | [6] | |
| Compound 21d | S. aureus (ATCC25923) | 2 | [6] |
| S. pneumoniae (ATCC49619) | 1 | [6] | |
| Compound 21e | S. aureus (ATCC25923) | 4 | [6] |
| S. pneumoniae (ATCC49619) | 2 | [6] | |
| Compound 21f | S. aureus (ATCC25923) | 2 | [6] |
| S. pneumoniae (ATCC49619) | 1 | [6] |
Experimental Protocols: Antibacterial Assays
The following is a generalized protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Experimental Workflow
Caption: A general workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
The pyridine nucleus is a versatile scaffold that is present in a wide array of biologically active compounds. While direct experimental data for this compound is currently lacking in the public domain, the analysis of its structural analogs reveals significant potential for the development of novel anticancer and antibacterial agents. The imidazo[1,2-a]pyridine and triazolotriazine series have demonstrated potent cytotoxic effects against various cancer cell lines, while 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown promising activity against Gram-positive bacteria.
Further research is warranted to synthesize and evaluate the biological activity of this compound and a focused library of its close analogs. Such studies would enable a direct comparison of their potencies and selectivities, providing valuable structure-activity relationship insights to guide the design of more effective therapeutic agents. The experimental protocols and signaling pathway information provided in this guide can serve as a foundation for these future investigations.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Enantiomers of Methyl 3-amino-3-(pyridin-3-YL)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic comparison of the (R) and (S) enantiomers of Methyl 3-amino-3-(pyridin-3-YL)propanoate. Due to the limited availability of public spectroscopic data for these specific enantiomers, this document focuses on the requisite experimental methodologies and expected outcomes, enabling researchers to conduct a thorough comparative analysis.
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, most standard spectroscopic techniques will yield identical spectra for both the (R) and (S) forms. The key to their differentiation lies in creating a chiral environment, either through the use of chiral auxiliaries or by employing spectroscopic methods that are sensitive to chirality.
Expected Spectroscopic Data Summary
The following tables summarize the expected outcomes from various spectroscopic analyses. Researchers can use this as a template to populate with their own experimental data.
Table 1: Expected ¹H and ¹³C NMR Data in an Achiral Solvent (e.g., CDCl₃)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Pyridinyl Protons | m | The spectra for (R) and (S) enantiomers will be identical. |
| Methine Proton (CH-N) | t or dd | ||
| Methylene Protons (CH₂) | m | ||
| Methyl Protons (OCH₃) | s | ||
| ¹³C | Pyridinyl Carbons | The spectra for (R) and (S) enantiomers will be identical. | |
| Carbonyl Carbon (C=O) | |||
| Methine Carbon (CH-N) | |||
| Methylene Carbon (CH₂) | |||
| Methyl Carbon (OCH₃) |
Table 2: Expected ¹H NMR Data with a Chiral Shift Reagent
| Proton | Expected Observation for (R) Enantiomer | Expected Observation for (S) Enantiomer | Significance |
| All | Shifted from original position | Shifted from original position | Formation of diastereomeric complexes with the shift reagent. |
| Specific Protons | Distinct chemical shifts | Distinct chemical shifts, different from (R) | The non-identical magnetic environments in the diastereomeric complexes lead to observable separation of signals, allowing for enantiomeric differentiation and quantification. |
Table 3: Expected IR and Mass Spectrometry Data
| Technique | Expected Result for (R) Enantiomer | Expected Result for (S) Enantiomer | Reason for Similarity |
| IR Spectroscopy | Identical to (S) enantiomer | Identical to (R) enantiomer | Both enantiomers have the same functional groups and bond vibrational energies. |
| Mass Spectrometry | Identical to (S) enantiomer | Identical to (R) enantiomer | Both enantiomers have the same mass-to-charge ratio. |
Table 4: Expected Circular Dichroism (CD) Spectroscopy Data
| Enantiomer | Expected Cotton Effect | Wavelength (nm) | Significance |
| (R) | Positive or Negative | Specific to chromophore | The CD spectra of the two enantiomers will be mirror images of each other, providing definitive proof of their stereochemical identity. |
| (S) | Opposite to (R) | Same as (R) |
Experimental Workflow and Protocols
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers.
Caption: Workflow for enantiomer comparison.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To observe the difference in chemical shifts between the two enantiomers in a chiral environment.
-
Protocol for Achiral NMR:
-
Dissolve 5-10 mg of the purified enantiomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
The spectra for the (R) and (S) enantiomers should be identical.
-
-
Protocol for Chiral NMR:
-
Prepare a stock solution of a chiral shift reagent (e.g., Eu(hfc)₃) in the same deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the enantiomer.
-
Incrementally add small aliquots of the chiral shift reagent to the NMR tube, acquiring a spectrum after each addition.
-
Monitor the chemical shifts of the protons. In the presence of the chiral shift reagent, the single set of peaks for each proton will split into two sets, corresponding to the two enantiomers if a racemic mixture is present. For a pure enantiomer, the peaks will shift but not split. The magnitude of the shift difference between the (R) and (S) complexes can be compared in separate experiments.
-
2. Circular Dichroism (CD) Spectroscopy
-
Objective: To measure the differential absorption of left and right circularly polarized light, which is the most definitive method for distinguishing enantiomers.
-
Protocol:
-
Prepare solutions of each enantiomer in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1 mg/mL).
-
Use a quartz cuvette with a known path length (e.g., 1 cm).
-
Record the CD spectrum over a suitable wavelength range (e.g., 190-400 nm).
-
The (R) and (S) enantiomers are expected to show mirror-image spectra.
-
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
Acquire the IR spectrum of each enantiomer using a suitable method (e.g., KBr pellet or thin film).
-
The spectra of the (R) and (S) enantiomers will be identical.
-
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound.
-
Protocol:
-
Introduce a dilute solution of each enantiomer into the mass spectrometer (e.g., via ESI or APCI).
-
Acquire the mass spectrum.
-
The mass spectra of the (R) and (S) enantiomers will be identical, showing the same molecular ion peak.
-
Logical Relationships and Interpretation
The following diagram illustrates the logical flow for interpreting the spectroscopic results to confirm the identity and relationship of the enantiomers.
Caption: Logic for enantiomer confirmation.
This guide provides the necessary framework for a robust spectroscopic comparison of the (R) and (S) enantiomers of this compound. By following these protocols and understanding the expected outcomes, researchers can confidently characterize and differentiate these chiral molecules.
Navigating the Chiral Maze: A Comparative Guide to Validating the Enantiomeric Purity of Methyl 3-amino-3-(pyridin-3-YL)propanoate
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like Methyl 3-amino-3-(pyridin-3-YL)propanoate is a critical step in the journey from discovery to therapeutic application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for this crucial validation, supported by detailed experimental protocols and performance data to aid in methodological selection.
The precise determination of the enantiomeric composition of drug candidates is not merely a regulatory hurdle; it is a fundamental aspect of understanding a compound's pharmacological and toxicological profile. The spatial arrangement of atoms in enantiomers can lead to significantly different biological activities, with one enantiomer potentially offering the desired therapeutic effect while the other could be inactive or even harmful. This guide focuses on robust analytical strategies for the validation of this compound, a chiral building block of interest in pharmaceutical synthesis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC stands as the most widely utilized and robust technique for the separation and quantification of enantiomers.[1][2] The direct separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including amines and esters.[1][3]
Comparative HPLC Methods
Given the structure of this compound, which contains a primary amine, an ester group, and a pyridine ring, several polysaccharide-based CSPs are prime candidates for achieving successful enantiomeric separation. Below is a comparison of potential HPLC methods.
| Parameter | Method 1: Amylose-Based CSP | Method 2: Cellulose-Based CSP |
| Chiral Stationary Phase | Chiralpak® IA or AD-H | Chiralcel® OD-H or OJ-H |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (IPA) (e.g., 90:10 v/v) + 0.1% Diethylamine (DEA) | n-Hexane/Ethanol (e.g., 80:20 v/v) + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 25°C | 25°C |
| Expected Performance | ||
| Resolution (Rs) | > 1.5 | > 1.5 |
| Selectivity (α) | > 1.2 | > 1.2 |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | < 2% | < 2% |
Experimental Workflow for HPLC Validation
The logical flow of a typical HPLC validation for enantiomeric purity is outlined below.
Detailed Experimental Protocols
HPLC Method 1: Amylose-Based CSP
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of n-hexane and isopropanol (90:10 v/v). Add diethylamine to a final concentration of 0.1% to improve peak shape for the basic analyte. Degas the mobile phase prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain the column at 25°C.
-
Detection: Monitor the eluent at a wavelength of 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
HPLC Method 2: Cellulose-Based CSP
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of n-hexane and ethanol (80:20 v/v). Add trifluoroacetic acid to a final concentration of 0.1% to potentially enhance interaction with the stationary phase. Degas the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Set the column temperature to 25°C.
-
Detection: Use a UV detector set to 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques offer alternative or complementary approaches for determining enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful alternative, often requiring minimal sample preparation.[1] The method relies on converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[1][4] The resulting diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification.
| Parameter | NMR Spectroscopy with Chiral Derivatizing Agent |
| Instrumentation | High-resolution NMR spectrometer (e.g., 400 MHz or higher) |
| Chiral Derivatizing Agent (CDA) | Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) |
| Solvent | Deuterated chloroform (CDCl₃) |
| Sample Preparation | React the amine sample with the CDA to form diastereomeric amides. |
| Data Analysis | Integration of well-resolved signals corresponding to each diastereomer. |
| Advantages | Rapid, provides structural information. |
| Disadvantages | Lower sensitivity and precision compared to HPLC, potential for kinetic resolution during derivatization. |
Experimental Protocol for NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5 mL of CDCl₃ in an NMR tube.
-
Add a slight molar excess of the CDA.
-
Add a small amount of a non-nucleophilic base (e.g., pyridine-d5) to scavenge the HCl byproduct.
-
Acquire the ¹H or ¹⁹F NMR spectrum.
-
-
Data Analysis: Identify and integrate distinct, well-resolved signals for each of the formed diastereomers to determine the enantiomeric ratio.
Logical Relationship of Analytical Techniques
The selection of an analytical technique for enantiomeric purity determination often involves a hierarchical approach, starting with the most established methods.
Conclusion
The validation of the enantiomeric purity of this compound can be reliably achieved using chiral HPLC with polysaccharide-based stationary phases. Both amylose and cellulose-derived columns are expected to provide adequate resolution, and the choice between them may depend on empirical screening. The addition of a basic or acidic modifier to the mobile phase is crucial for obtaining good peak shape and retention. While HPLC remains the primary choice due to its high resolution, accuracy, and precision, NMR spectroscopy offers a rapid and valuable alternative, particularly for initial screening and confirmation of enantiomeric identity. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.
References
A Comparative Analysis of the Reactivity of 2-Pyridyl, 3-Pyridyl, and 4-Pyridyl Beta-Amino Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 2-pyridyl, 3-pyridyl, and 4-pyridyl beta-amino esters, compounds of significant interest in medicinal chemistry and organic synthesis. The position of the nitrogen atom within the pyridine ring exerts a profound influence on the electronic properties and, consequently, the chemical reactivity of the entire molecule, particularly the beta-amino ester side chain. Understanding these differences is crucial for the rational design of novel therapeutics and the optimization of synthetic pathways.
The reactivity of these isomers is primarily dictated by the interplay of inductive effects, resonance effects, and, in the case of the 2-pyridyl isomer, the potential for neighboring group participation. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring to electrophilic attack and influences the reactivity of side-chain functional groups.
This guide will delve into the theoretical basis for the expected reactivity differences, provide a detailed experimental protocol for a comparative study, and present a framework for data analysis.
Theoretical Framework: Predicting Reactivity
The relative reactivity of the 2-, 3-, and 4-pyridyl beta-amino esters can be predicted by considering the electronic influence of the pyridine nitrogen on the stability of the transition state for a given reaction. A key reaction for comparing these isomers is the intramolecular cyclization to form a lactam, a common transformation in drug discovery and synthesis.
-
2-Pyridyl Beta-Amino Ester: The nitrogen atom in the 2-position is in close proximity to the ester's carbonyl group. This allows for the possibility of neighboring group participation (NGP) , where the lone pair of electrons on the nitrogen can attack the carbonyl carbon, forming a transient, stabilized cyclic intermediate. This anchimeric assistance is expected to significantly accelerate the rate of intramolecular cyclization.
-
3-Pyridyl Beta-Amino Ester: The nitrogen atom in the 3-position is meta to the side chain. Its electron-withdrawing inductive effect will influence the carbonyl group's electrophilicity. However, it is not positioned to participate directly in the reaction through space. Therefore, its reactivity is expected to be lower than the 2-pyridyl isomer.
-
4-Pyridyl Beta-Amino Ester: The nitrogen atom in the 4-position is para to the side chain. It exerts a strong electron-withdrawing effect through both induction and resonance, which can increase the electrophilicity of the carbonyl carbon. While more reactive than an unsubstituted phenyl analog, it is unlikely to exhibit the same level of anchimeric assistance as the 2-pyridyl isomer. Kinetic studies on related pyridyl benzoates have shown that 4-pyridyl benzoate is more reactive than 2-pyridyl benzoate in aminolysis, highlighting the significant electronic effect of the 4-pyridyl nitrogen.
Based on these principles, the expected order of reactivity for intramolecular cyclization is:
2-Pyridyl > 4-Pyridyl > 3-Pyridyl
Comparative Reactivity Data
To date, a direct side-by-side kinetic study of the intramolecular cyclization of 2-, 3-, and 4-pyridyl beta-amino esters under identical conditions has not been extensively reported in the literature. However, based on the principles of physical organic chemistry, a hypothetical data set for a comparative study can be structured as follows. This table is intended to serve as a template for researchers conducting such an investigation.
| Compound | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) | Yield of Lactam (%) |
| 2-Pyridyl Beta-Amino Ester | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 3-Pyridyl Beta-Amino Ester | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 4-Pyridyl Beta-Amino Ester | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experimental Protocol: Comparative Analysis of Intramolecular Cyclization Rates
This protocol outlines a method to quantitatively compare the rates of intramolecular cyclization of 2-, 3-, and 4-pyridyl beta-amino esters.
Objective: To determine the first-order rate constants for the intramolecular cyclization of 2-, 3-, and 4-pyridyl beta-amino esters to their corresponding lactams.
Materials:
-
2-Pyridyl beta-amino ester
-
3-Pyridyl beta-amino ester
-
4-Pyridyl beta-amino ester
-
Anhydrous, non-nucleophilic solvent (e.g., toluene, dioxane)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR (e.g., Toluene-d8)
-
NMR tubes
-
Constant temperature bath or NMR spectrometer with variable temperature control
Procedure:
-
Preparation of Reaction Solutions:
-
For each isomer, accurately weigh a specific amount of the beta-amino ester and the internal standard.
-
Dissolve the solids in a known volume of the anhydrous solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.1 M).
-
-
Kinetic Run:
-
Transfer a precise volume of the stock solution into an NMR tube.
-
Place the NMR tube in the pre-heated NMR spectrometer or constant temperature bath set to the desired reaction temperature (e.g., 80 °C).
-
Acquire a ¹H NMR spectrum at time t=0.
-
Continue to acquire spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate (more frequent for the faster-reacting isomers).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the starting material (e.g., a methylene proton adjacent to the ester) and a characteristic proton of the product lactam.
-
Also, integrate a signal from the internal standard.
-
Calculate the concentration of the starting material at each time point by comparing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the concentration of the starting material (ln[Ester]) versus time.
-
The slope of this line will be equal to the negative of the first-order rate constant (-k).
-
Calculate the half-life of the reaction using the equation: t₁/₂ = 0.693 / k.
-
-
Product Characterization:
-
At the end of the reaction, confirm the identity of the lactam product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Determine the final yield of the lactam by NMR integration against the internal standard.
-
Visualizing the Reaction Pathway
The following diagrams illustrate the proposed mechanism for the intramolecular cyclization of the pyridyl beta-amino esters.
Caption: Proposed mechanism for the cyclization of the 2-pyridyl isomer.
Caption: General mechanism for the cyclization of the 3- and 4-pyridyl isomers.
Conclusion
Comparative Guide to the Asymmetric Synthesis of Methyl 3-amino-3-(pyridin-3-YL)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic strategies for the enantioselective synthesis of Methyl 3-amino-3-(pyridin-3-YL)propanoate, a valuable building block in pharmaceutical and medicinal chemistry. The focus is on providing a clear comparison of performance, supported by experimental data and detailed methodologies.
Introduction
This compound is a chiral β-amino ester. The development of stereoselective methods for the synthesis of such compounds is of significant interest due to their prevalence in biologically active molecules. This document compares a highly effective chiral auxiliary-based method with emerging catalytic asymmetric approaches.
Performance Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the primary synthetic method and its alternatives in the preparation of the target molecule or its close analogs.
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages | Key Limitations |
| Chiral Lithium Amide Conjugate Addition | Lithium (R)-N-benzyl-N-α-methylbenzylamide (Chiral Auxiliary) | tert-butyl 3-(3-pyridyl)propenoate | Good | 97 (after recrystallization) | High enantioselectivity, reliable method. | Stoichiometric use of chiral auxiliary, requires subsequent deprotection steps. |
| Rhodium-Catalyzed Conjugate Pyridylation | Rhodium Complex with Chiral Amide-Diene Ligand | α,β-unsaturated carbonyl compounds | Up to 99 | Up to >99 | Catalytic, high yields and enantioselectivities for a range of substrates. | Requires synthesis of a specific chiral ligand; data for pyridyl acrylates is general. |
| Organocatalytic Aza-Michael Addition | Chiral Bifunctional Organocatalyst (e.g., Squaramide) | Activated Olefins (e.g., Nitroalkenes) | 72-99 | >99 | Metal-free, high enantioselectivity, broad substrate scope. | Primarily demonstrated for nitroalkenes; data for pyridyl acrylates is limited. |
Experimental Protocols
Method 1: Asymmetric Conjugate Addition using a Chiral Lithium Amide
This method, adapted from the work of Bull, S. D.; Davies, S. G.; Fox, D. J. et al., utilizes a chiral lithium amide to induce stereoselectivity in the conjugate addition to a pyridyl-substituted acrylate.
Step 1: Synthesis of tert-butyl 3-(3-pyridyl)propenoate
A detailed protocol for the synthesis of the starting material, tert-butyl 3-(3-pyridyl)propenoate, is crucial for the success of the subsequent asymmetric reaction. While the specific paper by Bull et al. does not provide this, a general and adaptable procedure is as follows:
-
To a solution of 3-pyridinecarboxaldehyde in a suitable solvent (e.g., tetrahydrofuran), add a Wittig reagent such as (tert-butoxycarbonylmethylene)triphenylphosphorane.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Purify the product by column chromatography to obtain tert-butyl 3-(3-pyridyl)propenoate.
Step 2: Asymmetric Conjugate Addition
-
In a flame-dried flask under an inert atmosphere, dissolve (R)-N-benzyl-N-α-methylbenzylamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add n-butyllithium dropwise to form the lithium amide.
-
After stirring for 30 minutes, add a solution of tert-butyl 3-(3-pyridyl)propenoate in THF dropwise.
-
Continue stirring at -78 °C for the time specified in the original literature or until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The diastereomeric excess (de) of the crude product is determined at this stage. Recrystallization is often employed to enhance the diastereomeric purity.
Step 3: Deprotection of the Amino Group
The N-benzyl-N-α-methylbenzylamino group is a chiral auxiliary that needs to be removed to yield the free β-amino ester.
-
Dissolve the product from Step 2 in a suitable solvent such as methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Introduce a hydrogen source, such as ammonium formate for catalytic transfer hydrogenation, or use a hydrogen atmosphere (balloon or autoclave).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography to yield the enantiomerically enriched tert-butyl 3-amino-3-(pyridin-3-yl)propanoate.
Note: To obtain the target methyl ester, a transesterification step would be required, or the synthesis would need to start with methyl 3-(3-pyridyl)propenoate.
Alternative Method 1: Rhodium-Catalyzed Asymmetric Conjugate Pyridylation
This catalytic approach offers an atom-economical alternative to the use of stoichiometric chiral auxiliaries.
General Protocol:
-
In a reaction vessel, combine the α,β-unsaturated carbonyl substrate, the pyridylboronic acid, a rhodium precursor (e.g., [Rh(cod)Cl]₂), and the chiral amide-diene ligand in a suitable solvent (e.g., ethanol).
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Upon completion, the product is isolated and purified using standard techniques such as column chromatography.
Further optimization of the ligand, rhodium source, and reaction conditions would be necessary for the specific substrate, Methyl 3-oxo-3-(pyridin-3-yl)propanoate.
Alternative Method 2: Organocatalytic Asymmetric Aza-Michael Addition
This metal-free method provides a green and efficient route to chiral β-amino compounds.
General Protocol:
-
To a solution of the activated olefin (e.g., a nitroalkene or a highly activated acrylate) and the nitrogen nucleophile (e.g., a carbamate) in an appropriate solvent, add the chiral bifunctional organocatalyst (e.g., a squaramide-based catalyst).
-
Stir the reaction at the designated temperature until the starting material is consumed.
-
The product is then isolated and purified.
The development of a specific protocol for the aza-Michael addition to 3-pyridyl acrylates would be required to assess its direct comparability.
Mechanistic Insights and Experimental Workflows
The following diagrams illustrate the conceptual workflows and key transformations in the discussed synthetic pathways.
Caption: Comparative workflow for the synthesis of the target β-amino ester.
Caption: Conceptual mechanism of the chiral auxiliary-mediated conjugate addition.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved with high enantioselectivity using a chiral lithium amide auxiliary. This method, while requiring stoichiometric amounts of the chiral auxiliary and a subsequent deprotection step, is a reliable and well-documented approach. Catalytic alternatives, such as rhodium-catalyzed conjugate pyridylation and organocatalytic aza-Michael additions, represent more modern and atom-economical strategies. While they show great promise with high yields and enantioselectivities for a range of substrates, further research and optimization are required to apply them specifically and efficiently to 3-pyridyl acrylate substrates for a direct and fair comparison. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the availability of catalysts and starting materials.
Structure-activity relationship (SAR) studies of 3-amino-3-(pyridin-3-YL)propanoate derivatives
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(pyridin-3-yl)propanoate Analogs as Antibacterial Agents
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-amino-3-(pyridin-3-yl)propanoate derivatives and related heterocyclic compounds with antibacterial activity. The information is intended for researchers, scientists, and drug development professionals working on the discovery of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antibacterial agents with novel mechanisms of action. Pyridine-containing compounds have shown a wide range of biological activities, including antimicrobial properties.[1][2] The 3-amino-3-(pyridin-3-yl)propanoate scaffold and its bioisosteres, such as the oxazolidinone ring system, represent a promising area for the development of new antibacterial drugs. This guide focuses on the SAR of these compounds, drawing comparisons with other pyridine-based antibacterial agents to elucidate key structural features for enhanced potency.
Core Scaffold Analysis: 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives
A key study in this area involves a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which can be considered as constrained analogs of 3-amino-3-(pyridin-3-yl)propanoates. The antibacterial activity of these compounds was evaluated against a panel of Gram-positive bacteria.[3]
Data Presentation: In Vitro Antibacterial Activity (MIC in μg/mL)
The minimum inhibitory concentrations (MICs) for several series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives are summarized below. These tables highlight the impact of substitutions on the pyridine ring and the oxazolidinone side chain.
Table 1: SAR of Substitutions on the 5-Aminomethyl Side Chain of the Oxazolidinone Ring [3]
| Compound | R | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |
| 9g | -CH=CH-Ph | 32 | 64 | 128 | 256 | 64 |
| 17a | -CO-CH₃ | 16 | 32 | 64 | 128 | 64 |
| 17d | -CO-Ph | 8 | 16 | 32 | 64 | 32 |
| 17g | -CO-CH=CH-Ph | 4 | 8 | 16 | 32 | 16 |
| 17j | -SO₂-CH₃ | 16 | 32 | 64 | 128 | 64 |
| Linezolid | 2 | 2 | 2 | 1 | 2 |
Table 2: SAR of Fluorine Substitution on the Pyridine Ring [3]
| Compound | R | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |
| 17d | -CO-Ph | 8 | 16 | 32 | 64 | 32 |
| 21b (with F) | -CO-Ph | 2 | 4 | 8 | 16 | 8 |
| 17g | -CO-CH=CH-Ph | 4 | 8 | 16 | 32 | 16 |
| 21d (with F) | -CO-CH=CH-Ph | 1 | 2 | 4 | 8 | 4 |
| 17h | -CO-(2-thienyl) | 4 | 8 | 16 | 32 | 16 |
| 21e (with F) | -CO-(2-thienyl) | 1 | 2 | 4 | 8 | 4 |
| Linezolid | 2 | 2 | 2 | 1 | 2 |
Key SAR Insights for 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives[3]
-
Side Chain Modification: Acylation of the 5-aminomethyl group on the oxazolidinone ring generally leads to better antibacterial activity compared to other substitutions. A cinnamoyl group (-CO-CH=CH-Ph) at this position (compound 17g ) showed significant potency.
-
Aromatic Substituents: Aromatic and heteroaromatic substituents on the acyl side chain, such as phenyl (in 17d ) and thienyl (in 17h ), were found to be favorable for activity.
-
Fluorine Substitution: The introduction of a fluorine atom on the pyridine ring significantly enhanced the antibacterial activity against all tested strains. For instance, compound 21d , the fluorinated analog of 17g , exhibited potent activity comparable or superior to the reference drug Linezolid against some strains.
Comparison with Other Pyridine-Based Antibacterial Agents
The antibacterial potency of 3-amino-3-(pyridin-3-yl)propanoate analogs can be contextualized by comparing them with other classes of pyridine-containing antibacterial agents.
Table 3: Comparative Antibacterial Activity of Various Pyridine Scaffolds
| Compound Class | Example Compound | Target Organism(s) | MIC (μg/mL) | Reference |
| 3-(Pyridin-3-yl)-2-oxazolidinones | 21d | S. aureus, S. pneumoniae | 1-2 | [3] |
| Pyridyl Pyrimidines | A8 (Bcr-Abl inhibitor) | (Anticancer activity) | (N/A for bacteria) | [4] |
| 7-Pyrazolyl-fluoroquinolones | 8f | MRSA, S. hemolyticus | 0.25-1 | [5] |
| Pyridazinones | 7 | MRSA, P. aeruginosa | 3.74-8.92 (µM) | [6] |
This comparison suggests that the 3-(pyridin-3-yl)-oxazolidinone scaffold is a promising framework for developing potent inhibitors of Gram-positive bacteria, with activity comparable to clinically relevant antibiotics.
Experimental Protocols
Synthesis of 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives[3]
A general synthetic scheme for the preparation of the target compounds is outlined below. The key steps involve the formation of the oxazolidinone ring and subsequent modification of the side chain.
Caption: General synthetic workflow for 3-(pyridin-3-yl)-2-oxazolidinone derivatives.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)[3]
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for the broth microdilution MIC assay.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for these novel 3-(pyridin-3-yl)-2-oxazolidinone derivatives has not been fully elucidated, their structural similarity to linezolid suggests a potential interaction with the bacterial ribosome, inhibiting protein synthesis. Oxazolidinones are known to bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex.[3]
Caption: Proposed mechanism of action via inhibition of ribosomal protein synthesis.
Conclusion
The structure-activity relationship studies of 3-amino-3-(pyridin-3-yl)propanoate analogs, particularly the 3-(pyridin-3-yl)-2-oxazolidinone derivatives, have identified key structural features that contribute to potent antibacterial activity against Gram-positive bacteria. The presence of an acylated side chain with aromatic substituents and the introduction of a fluorine atom on the pyridine ring are crucial for enhancing potency.[3] These findings provide a strong foundation for the rational design and development of novel antibacterial agents based on this scaffold to combat the growing challenge of antibiotic resistance. Further investigation into their mechanism of action and in vivo efficacy is warranted.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comparison of different chiral resolving agents for 3-amino-3-(pyridin-3-yl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 3-amino-3-(pyridin-3-yl)propionic acid are crucial chiral building blocks in the synthesis of various pharmaceutical compounds. Their stereochemistry can significantly influence pharmacological activity, making efficient chiral resolution a critical step in drug development. This guide provides a comparative overview of chiral resolving agents for 3-amino-3-(pyridin-3-yl)propionic acid, presenting available experimental data and protocols to aid researchers in selecting the optimal resolution strategy.
Performance Comparison of Chiral Resolving Agents
The following table summarizes the quantitative data for the resolution using (1R,2S)-(−)-ephedrine and provides a qualitative assessment of other potential resolving agents based on their general applicability to amino acids.
| Chiral Resolving Agent | Substrate | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Final Product (%) | Recovery Yield (%) | Remarks |
| (1R,2S)-(−)-Ephedrine | N-Boc-3-amino-3-(pyridin-3-yl)propionic acid | 26.6% (over two steps from the preceding precursor)[1] | >98%[1] | 82% (for the final deprotection step)[1] | A well-documented and effective method for obtaining the (S)-enantiomer.[1] |
| Tartaric Acid Derivatives (e.g., Dibenzoyltartaric acid) | Racemic Amino Acids (General) | Data not available for the specific substrate. | Data not available for the specific substrate. | Data not available for the specific substrate. | Commonly used for the resolution of racemic amino acids via diastereomeric salt formation. |
| Cinchona Alkaloids (e.g., Brucine, Cinchonidine) | Racemic Amino Acids (General) | Data not available for the specific substrate. | Data not available for the specific substrate. | Data not available for the specific substrate. | Frequently employed as resolving agents for acidic compounds like N-protected amino acids. |
Experimental Protocols
Resolution of N-Boc-3-amino-3-(pyridin-3-yl)propionic Acid using (1R,2S)-(−)-Ephedrine[1]
This protocol details the resolution of racemic N-Boc-3-amino-3-(pyridin-3-yl)propionic acid to obtain the (S)-enantiomer.
1. Formation of the Diastereomeric Salt:
-
A solution of racemic N-Boc-3-amino-3-(pyridin-3-yl)propionic acid in ethyl acetate is heated to 60-70 °C.
-
A solution of (1R,2S)-(−)-ephedrine in ethyl acetate is added.
-
The solution is slowly cooled to 20-30 °C to induce crystallization of the diastereomeric salt.
-
Additional ethyl acetate is added to maintain efficient stirring as the product crystallizes.
-
The suspension is cooled to 15-25 °C and stirred for 3-5 hours.
-
The solid diastereomeric salt is collected by filtration.
2. Liberation of the Enriched N-Boc-Amino Acid:
-
The collected diastereomeric salt is dissolved in water.
-
An aqueous solution of sodium hydroxide is added.
-
Toluene is added, and the mixture is heated to 70-80 °C with stirring.
-
The phases are separated, and the aqueous phase containing the sodium salt of the N-Boc-amino acid is retained.
-
The aqueous phase is acidified to a pH of approximately 3.8 with sodium bisulfate monohydrate to precipitate the (S)-N-Boc-3-amino-3-(pyridin-3-yl)propionic acid.
-
The precipitated solid is collected by filtration.
3. Deprotection to Obtain the Final Product:
-
The enriched (S)-N-Boc-3-amino-3-(pyridin-3-yl)propionic acid is dissolved in methanol.
-
The solution is cooled to 0-5 °C.
-
Hydrogen chloride gas is bubbled through the solution while maintaining the temperature below 15 °C.
-
The final product, methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride, is isolated.
Visualizing the Chiral Resolution Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid, such as N-Boc-3-amino-3-(pyridin-3-yl)propionic acid, using a chiral base via diastereomeric salt formation.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
References
Unambiguous Structure Elucidation: A Comparative Guide to the Validation of Methyl 3-amino-3-(pyridin-3-yl)propanoate
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step. This guide provides a comparative analysis of X-ray crystallography for the validation of the structure of Methyl 3-amino-3-(pyridin-3-yl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. While specific crystallographic data for this exact molecule is not publicly available, this guide will draw upon established methodologies and data from structurally similar compounds to present a comprehensive overview for researchers, scientists, and drug development professionals.
The primary method discussed is single-crystal X-ray diffraction, which provides unequivocal proof of structure and stereochemistry. This will be compared with other widely used spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are essential for preliminary characterization and confirmation of the molecular formula and connectivity.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation depends on the nature of the sample and the level of detail required. While X-ray crystallography offers the most definitive structural information, other methods provide complementary and often more readily obtainable data.
| Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry. | Provides unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships (NOE). | Non-destructive, provides information about the molecule in solution. | Does not directly provide 3D coordinates; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, requires very small sample amounts. | Provides limited information about the 3D structure and stereochemistry. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data for structural validation.
1. Single-Crystal X-ray Diffraction
The following protocol is a generalized procedure based on the successful structure determination of related organic molecules.
-
Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents).
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Parameters include a 30° pulse width, a larger spectral width, and a longer relaxation delay (e.g., 2-5 seconds). Proton decoupling is used to simplify the spectrum.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the connectivity of the atoms in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M]⁺) is identified to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for X-ray crystallography and a comparison of the different validation methods.
Safety Operating Guide
Navigating the Disposal of Methyl 3-amino-3-(pyridin-3-YL)propanoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 3-amino-3-(pyridin-3-YL)propanoate, a pyridine derivative used in research and development. The following procedures are based on established guidelines for handling hazardous chemical waste and should be executed in strict adherence to institutional and regulatory standards.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is extrapolated from data on similar pyridine-containing compounds and general best practices for laboratory chemical waste management. All personnel must consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Immediate Safety and Handling
Proper personal protective equipment (PPE) is mandatory when handling this compound and its waste. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Therefore, all waste containing this compound must be treated as hazardous waste.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2] For larger spills, immediately contact your institution's EHS department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[3][4]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream must be segregated from other incompatible waste types. Specifically, keep it separate from strong oxidizing agents and acids.[5]
-
-
Waste Collection and Containerization:
-
Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1][5] The container must be made of a material that will not react with the chemical.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound." Indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
-
Waste Storage:
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
After thorough rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the defaced container may be disposed of as regular solid waste, in accordance with institutional policies.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. epa.gov [epa.gov]
- 4. youtube.com [youtube.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Methyl 3-amino-3-(pyridin-3-YL)propanoate
This guide provides crucial safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals working with Methyl 3-amino-3-(pyridin-3-YL)propanoate. The information is compiled based on the safety guidelines for handling pyridine-containing compounds.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that could cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Butyl rubber, Viton®, or neoprene gloves are recommended for prolonged contact.[1][2] Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[3][4] - Lab Coat: A fully-buttoned lab coat.[1] | Prevents skin contact which can cause irritation. Certain materials offer better chemical resistance to pyridine-based compounds.[4] |
| Respiratory Protection | - Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][2] - A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or for large spills.[4] | Minimizes inhalation of vapors which can irritate the respiratory system. |
II. Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
A. Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[5][6][7][8]
-
Static Discharge: Use spark-free tools and ensure proper grounding of all equipment to prevent the build-up of static electricity.[5][6][9]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[5] Always wash hands thoroughly with soap and water after handling.[5][10]
-
Spill Response:
B. Storage Procedures:
| Storage Aspect | Guideline | Reason |
| Location | Store in a cool, dry, and well-ventilated area.[2][10] | To prevent degradation and minimize vapor pressure. |
| Containers | Keep containers tightly sealed and clearly labeled.[2][10] | To prevent leakage, contamination, and misidentification. |
| Incompatible Materials | Store separately from strong oxidizing agents and acids.[1][10] | To avoid potentially hazardous chemical reactions. |
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is mandatory to ensure environmental and personnel safety.
A. Waste Classification:
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.[1][11]
B. Disposal Protocol:
-
Collection: Collect all hazardous waste in a designated, properly sealed, and clearly labeled container.[1]
-
Labeling: The waste container must be clearly marked with the contents and associated hazards (e.g., "Hazardous Waste," "Flammable," "Toxic").
-
Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[1][3][11] Never dispose of this chemical down the drain or in the regular trash.[3]
-
Disposal Method: Controlled incineration is a common and recommended method for the disposal of pyridine-containing chemical waste.[6][11]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Chemical Handling.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
